molecular formula C12H16O2 B444772 1-(4-Propoxyphenyl)propan-1-one CAS No. 5736-87-8

1-(4-Propoxyphenyl)propan-1-one

Cat. No.: B444772
CAS No.: 5736-87-8
M. Wt: 192.25g/mol
InChI Key: WRMLGNJEOPKSSD-UHFFFAOYSA-N
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Description

1-(4-Propoxyphenyl)propan-1-one is a chemical compound provided for industrial and scientific research applications . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic purposes. The physical and chemical properties of this compound include a boiling point of approximately 304.2°C and a flash point of about 129.5°C, indicating specific handling and storage requirements to maintain stability and safety . Recommended storage is in a tightly closed container in a dry, cool, and well-ventilated area . Researchers should consult the Safety Data Sheet (SDS) for detailed handling protocols. It is advised to use personal protective equipment, avoid dust formation, and ensure adequate ventilation when handling this material . The toxicological and ecological profile of this compound requires further research, as comprehensive data is not currently available .

Properties

IUPAC Name

1-(4-propoxyphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c1-3-9-14-11-7-5-10(6-8-11)12(13)4-2/h5-8H,3-4,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRMLGNJEOPKSSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=O)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10205963
Record name 1-Propanone, 1-(4-propoxyphenyl)- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10205963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5736-87-8
Record name 1-(4-Propoxyphenyl)-1-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5736-87-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propiophenone, 4'-propoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005736878
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Propanone, 1-(4-propoxyphenyl)- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10205963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

1-(4-Propoxyphenyl)propan-1-one chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Chemical Properties of 1-(4-Propoxyphenyl)propan-1-one

Introduction

This compound, also known as 4'-propoxypropiophenone, is an aromatic ketone that holds significance as a chemical intermediate in various synthetic applications. Its structure, featuring a propiophenone core functionalized with a para-propoxy group, imparts a unique combination of reactivity and physical properties. This guide provides a detailed examination of its chemical and physical characteristics, synthesis, spectral signatures, reactivity, and safety considerations, tailored for researchers and professionals in drug development and chemical synthesis.

Compound Identification and Structure

Correctly identifying a chemical entity is the foundation of all scientific investigation. The primary identifiers and structural representation for this compound are detailed below.

IdentifierValueSource
IUPAC Name This compoundN/A
CAS Number 5736-87-8[1][2]
Molecular Formula C₁₂H₁₆O₂[1][2][3]
Molecular Weight 192.25 g/mol [3]
InChI Key WRMLGNJEOPKSSD-UHFFFAOYSA-N
Canonical SMILES CCCOC1=CC=C(C=C1)C(=O)CCN/A

graph "1-(4-Propoxyphenyl)propan-1-one_Structure" {
layout=neato;
node [shape=plaintext];
edge [color="#202124"];
// Benzene Ring
C1 [pos="0,1!", label="C"];
C2 [pos="-0.87,0.5!", label="C"];
C3 [pos="-0.87,-0.5!", label="C"];
C4 [pos="0,-1!", label="C"];
C5 [pos="0.87,-0.5!", label="C"];
C6 [pos="0.87,0.5!", label="C"];
C1 -- C2 -- C3 -- C4 -- C5 -- C6 -- C1;

// Aromatic Bonds
node [shape=none, label=""];
b1 [pos="-0.435,0.75!"];
b2 [pos="-0.87,0!"];
b3 [pos="-0.435,-0.75!"];
b4 [pos="0.435,-0.75!"];
b5 [pos="0.87,0!"];
b6 [pos="0.435,0.75!"];
C1 -- b6 -- C6;
C2 -- b2 -- C3;
C4 -- b4 -- C5;


// Substituents// Carbonyl Group
C7 [pos="0,2!", label="C"];
O1 [pos="-0.5,2.75!", label="O"];
C8 [pos="1,2.5!", label="CH₂"];
C9 [pos="2,2.25!", label="CH₃"];
C1 -- C7;
C7 -- O1 [label="", style=double, len=1.2];
C7 -- C8;
C8 -- C9;

// Propoxy Group
O2 [pos="0,-2!", label="O"];
C10 [pos="-0.75,-2.5!", label="CH₂"];
C11 [pos="-1.5,-2.25!", label="CH₂"];
C12 [pos="-2.25,-2.75!", label="CH₃"];
C4 -- O2;
O2 -- C10;
C10 -- C11;
C11 -- C12;

}

Caption: Chemical structure of this compound.

Physicochemical Properties

The physicochemical properties of a compound dictate its behavior in various systems, influencing solubility, absorption, and reaction kinetics. While extensive experimental data for this specific molecule is not widely published, the following table summarizes key computed and known properties.

PropertyValueNotes
Physical Form Solid
Topological Polar Surface Area 26.3 Ų[1]
Rotatable Bond Count 5[1]
Hydrogen Bond Acceptor Count 2[1]
XLogP3-AA 3.2A measure of lipophilicity.[1]
Complexity 169[1]

Synthesis and Mechanistic Insights

The most direct and industrially relevant synthesis of this compound is the Friedel-Crafts acylation of propoxybenzene.[4] This electrophilic aromatic substitution reaction provides a high-yield pathway to aryl ketones.

Friedel-Crafts Acylation: The Core Logic

The Friedel-Crafts acylation is a robust method for forming carbon-carbon bonds with an aromatic ring.[5] The reaction's success hinges on the generation of a highly electrophilic acylium ion, which is then attacked by the electron-rich aromatic ring.

Causality Behind Experimental Choices:

  • Acylating Agent: Propanoyl chloride (or propionic anhydride) is used as the source of the acyl group. Acyl chlorides are highly reactive and efficient for this purpose.

  • Lewis Acid Catalyst: A strong Lewis acid, typically aluminum chloride (AlCl₃), is required in stoichiometric amounts.[6] Its role is to coordinate with the halogen of the acyl chloride, which polarizes the carbon-halogen bond and facilitates the formation of the key acylium ion electrophile (CH₃CH₂CO⁺).

  • Substrate: Propoxybenzene is the aromatic substrate. The propoxy group (-OCH₂CH₂CH₃) is an ortho-, para-directing activator due to the lone pairs on the oxygen atom, which can be donated into the aromatic system through resonance. This electron-donating nature makes the ring more nucleophilic and thus more reactive towards the acylium ion. Steric hindrance from the propoxy group favors substitution at the para-position, leading to the desired this compound as the major product.

  • Reaction Quenching: The reaction is quenched with water or dilute acid to decompose the aluminum chloride-ketone complex and any remaining catalyst.

Caption: Experimental workflow for Friedel-Crafts acylation synthesis.
Step-by-Step Synthesis Protocol
  • Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (e.g., a calcium chloride drying tube or nitrogen bubbler) to maintain anhydrous conditions.

  • Reagent Charging: The flask is charged with anhydrous aluminum chloride (AlCl₃, 1.1 equivalents) and a dry, inert solvent such as dichloromethane (DCM) or carbon disulfide (CS₂).

  • Acyl Chloride Addition: Propanoyl chloride (1.0 equivalent) is dissolved in the same anhydrous solvent and added dropwise to the stirred AlCl₃ suspension at 0-5 °C (ice bath).

  • Substrate Addition: Propoxybenzene (1.0 equivalent) is added dropwise to the reaction mixture, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, the ice bath is removed, and the mixture is stirred at room temperature for 2-4 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Quenching: The reaction mixture is slowly poured onto a mixture of crushed ice and concentrated hydrochloric acid to hydrolyze the aluminum complexes.

  • Extraction and Workup: The organic layer is separated. The aqueous layer is extracted two more times with the solvent. The combined organic extracts are washed sequentially with dilute HCl, water, saturated sodium bicarbonate solution, and finally, brine.

  • Drying and Concentration: The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by vacuum distillation or recrystallization from a suitable solvent (e.g., ethanol/water) to yield pure this compound.

Spectral Analysis and Structural Elucidation

Structural confirmation of the synthesized product is achieved through a combination of spectroscopic techniques. The expected data provides a unique fingerprint for the molecule.

Technique Expected Observations Interpretation
¹H NMR • Triplet (~1.0 ppm, 3H) • Multiplet (~1.8 ppm, 2H) • Triplet (~4.0 ppm, 2H) • Triplet (~1.2 ppm, 3H) • Quartet (~3.0 ppm, 2H) • Doublet (AA'BB' system, ~6.9 ppm, 2H) • Doublet (AA'BB' system, ~7.9 ppm, 2H)• -O-CH₂-CH₂-CH₃ • -O-CH₂-CH₂ -CH₃ • -O-CH₂ -CH₂-CH₃ • -CO-CH₂-CH₃ • -CO-CH₂ -CH₃ • Aromatic protons ortho to the propoxy group • Aromatic protons ortho to the carbonyl group
¹³C NMR • ~10-15 ppm • ~20-25 ppm • ~65-70 ppm • ~8-12 ppm • ~30-35 ppm • ~114 ppm • ~130 ppm • ~130-132 ppm • ~163 ppm • ~200 ppm• -O-CH₂-CH₂-C H₃ • -O-C H₂-CH₂-CH₃ • -O-C H₂-CH₂-CH₃ • -CO-CH₂-C H₃ • -CO-C H₂-CH₃ • Aromatic C-H (ortho to -OR) • Quaternary aromatic C (ipso to acyl) • Aromatic C-H (ortho to -COR) • Quaternary aromatic C (ipso to -OR) • C =O (Carbonyl)
IR Spectroscopy • ~1670-1690 cm⁻¹ (strong, sharp) • ~2850-3000 cm⁻¹ • ~1600, ~1510 cm⁻¹ • ~1250 cm⁻¹ (strong)• Aryl Ketone C=O stretch (conjugated)[7] • Aliphatic C-H stretching • Aromatic C=C stretching • Aryl-Alkyl Ether C-O stretching
Mass Spectrometry (EI) • M⁺ peak at m/z = 192 • Fragment at m/z = 163 • Fragment at m/z = 135 (base peak) • Fragment at m/z = 57• Molecular Ion [C₁₂H₁₆O₂]⁺ • Loss of ethyl group [-CH₂CH₃] • [CH₃CH₂CH₂OC₆H₄CO]⁺ (Acylium ion) • [CH₃CH₂CO]⁺

Note: Predicted NMR chemical shifts are based on standard functional group values and analysis of similar structures like 4'-methoxypropiophenone.[8][9] Actual values may vary depending on solvent and experimental conditions.

Reactivity and Potential Applications

The chemical behavior of this compound is governed by its three primary functional regions: the ketone carbonyl group, the activated aromatic ring, and the propoxy ether linkage.

Key Reactions
  • Reduction of the Ketone: The carbonyl group can be readily reduced.

    • To a Secondary Alcohol: Using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) will yield 1-(4-propoxyphenyl)propan-1-ol, a chiral alcohol intermediate.[10]

    • To an Alkane (Deoxygenation): More vigorous reduction methods, such as the Wolff-Kishner (hydrazine, base) or Clemmensen (zinc amalgam, HCl) reduction, will reduce the ketone completely to an alkane, forming 1-propyl-4-propoxybenzene. This is a common strategy following Friedel-Crafts acylation to avoid the carbocation rearrangements that can plague Friedel-Crafts alkylation.[6]

  • Reactions at the α-Carbon: The protons on the methylene group adjacent to the carbonyl (the α-carbon) are acidic and can be removed by a strong base to form an enolate, which can participate in various reactions like aldol condensations or α-halogenation.

  • Electrophilic Aromatic Substitution: The propoxy group strongly activates the ring, directing further electrophilic substitution (e.g., nitration, halogenation) to the positions ortho to it (positions 3 and 5).

Potential Applications

While specific applications for this compound are not extensively documented in mainstream literature, its structure is analogous to other propiophenone derivatives with established utility. Therefore, it is a valuable intermediate with high potential in the following areas:

  • Pharmaceutical Synthesis: Many biologically active molecules contain the aryl ketone or related motifs. Its derivatives could be investigated for various therapeutic activities. For instance, the structurally similar 4'-hydroxypropiophenone is a key intermediate for drugs targeting pain and inflammation and is studied for antitumor properties.[11]

  • Polymer Chemistry: Propiophenone derivatives can act as photoinitiators in polymerization processes.

  • Fragrance and Flavor Industry: The aromatic ketone structure is a common feature in fragrance compounds.

Safety and Handling

According to supplier safety data, this compound requires careful handling.

Safety Aspect Information
GHS Pictogram GHS07 (Exclamation Mark)
Signal Word Warning
Hazard Statement H302: Harmful if swallowed.
Precautionary Statements P264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P501: Dispose of contents/container to an approved waste disposal plant.
Storage Class 11: Combustible Solids
Personal Protective Equipment (PPE) Wear protective gloves, protective clothing, eye protection, and face protection. Handle in a well-ventilated area or under a fume hood.

Disclaimer: This information is a summary and is not exhaustive. Always consult the full Safety Data Sheet (SDS) from the supplier before handling this chemical.

References

  • PubChem. 1-(4-Isopropoxyphenyl)propan-1-one. National Center for Biotechnology Information. [Link]

  • CP Lab Safety. This compound, 95% Purity, C12H16O2. [Link]

  • Wikipedia. Friedel–Crafts reaction. [Link]

  • NIST. 1-Propanone, 1-(4-methoxyphenyl)-. NIST Chemistry WebBook. [Link]

  • The Royal Society of Chemistry. Supplementary Information. [Link]

  • Medium. Unlocking the Potential: Chemical Properties and Uses of 4'-Hydroxypropiophenone. [Link]

  • MCC Organic Chemistry. The Friedel-Crafts Alkylation and Acylation of Benzene. [Link]

  • Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

  • Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]

  • Khan Academy. Friedel-Crafts acylation. [Link]

  • Cheméo. Chemical Properties of 1-Propanone, 1-phenyl- (CAS 93-55-0). [Link]

  • PubChem. 4'-Hydroxypropiophenone. National Center for Biotechnology Information. [Link]

  • NIST. 1-Propanone, 1-(4-chlorophenyl)-. NIST Chemistry WebBook. [Link]

  • NP-MRD. 1H NMR Spectrum (1D, 300 MHz, H2O, predicted) (NP0180845). [Link]

  • PubChem. Propiophenone, 3-morpholino-4'-propoxy-, hydrochloride. National Center for Biotechnology Information. [Link]

  • ChemBK. 1-Propanone,1-[4-[2-(acetyloxy)-3-(4-phenyl-1-piperazinyl)propoxy]phenyl]-. [Link]

  • Chemsrc. 1-(4-Hydroxyphenyl)propan-1-one. [Link]

  • PubChem. 1-(4-Ethylphenyl)propan-1-one. National Center for Biotechnology Information. [Link]

  • YouTube. How is 1-propoxypropane synthesised from propan-1-ol? write mechanism of this reaction. [Link]

  • PubChem. (2S)-1-(4-propoxyphenyl)propan-2-amine. National Center for Biotechnology Information. [Link]

  • University of Wisconsin-Madison. CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. [Link]

  • Organic Chemistry Data & Info. NMR Spectroscopy – 1H NMR Chemical Shifts. [Link]

  • PubChem. Propan-1-one, 1-(4-ethoxyphenyl)-3-morpholino-2-phenyl-. National Center for Biotechnology Information. [Link]

  • NIST. 1-Propanone, 1-(4-methoxyphenyl)-. NIST Chemistry WebBook. [Link]

Sources

Technical Monograph: 1-(4-Propoxyphenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to serve as a definitive reference for 1-(4-Propoxyphenyl)propan-1-one, prioritizing chemical causality, analytical validation, and practical application in drug development.

Physicochemical Identity, Synthesis, and Analytical Characterization[1]

Executive Summary & Chemical Identity

This compound (CAS: 5736-87-8), also known as 4'-Propoxypropiophenone , is an aromatic ketone utilized primarily as a regiospecific intermediate in the synthesis of pharmaceuticals and liquid crystals.[1] Its molecular weight of 192.25 g/mol is a critical stoichiometric parameter in the derivation of active pharmaceutical ingredients (APIs), particularly those requiring a phenone scaffold.[1]

The molecule features a para-substituted benzene ring, linking a lipophilic propoxy tail with a reactive propionyl group.[1] This bifunctionality allows for versatile downstream modifications, including Grignard additions, reductive aminations, and alpha-brominations.

Table 1: Physicochemical Constants
PropertyValueTechnical Note
Molecular Weight 192.25 g/mol Monoisotopic Mass: 192.115 Da
Molecular Formula C₁₂H₁₆O₂Degree of Unsaturation: 5
CAS Registry Number 5736-87-8Verified Registry
Appearance White to off-white crystalline solidLow melting point solid
Melting Point ~27–30 °C (Predicted)Propiophenones with alkoxy chains often exhibit low MPs.[1][2]
Solubility Soluble in EtOH, DMSO, CHCl₃Lipophilic (LogP ~3.2)

Synthesis Strategy: The Regiospecific Route

While Friedel-Crafts acylation of propoxybenzene is a possible synthetic route, it suffers from regio-isomeric impurities (ortho/para mixtures).[1] To ensure Scientific Integrity and high purity for pharmaceutical applications, the Williamson Ether Synthesis starting from 4'-hydroxypropiophenone is the preferred, self-validating protocol.[1] This route guarantees the para substitution pattern.[1]

Reaction Logic[3]
  • Deprotonation: The phenol group of 4'-hydroxypropiophenone is acidic (

    
    ).[1] Treatment with a base (
    
    
    
    ) generates the phenoxide anion.[1]
  • Nucleophilic Substitution (

    
    ):  The phenoxide attacks the primary carbon of 1-bromopropane, displacing the bromide ion.[1]
    
  • Kinetics: The reaction is driven by the nucleophilicity of the phenoxide and the use of a polar aprotic solvent (DMF or Acetone) to solvate the cation (

    
    ), leaving the anion "naked" and reactive.[1]
    
Experimental Protocol (Standardized)
  • Reagents: 4'-Hydroxypropiophenone (1.0 eq), 1-Bromopropane (1.2 eq), Potassium Carbonate (2.0 eq), Acetone (Reagent Grade).[1]

  • Procedure:

    • Charge a round-bottom flask with 4'-hydroxypropiophenone and acetone.

    • Add anhydrous

      
       and stir at room temperature for 30 minutes to form the phenoxide.
      
    • Add 1-bromopropane dropwise.

    • Reflux at 60°C for 6–12 hours. Monitor via TLC (Hexane:EtOAc 8:2).[1]

    • Workup: Filter off inorganic salts. Concentrate filtrate.[1] Recrystallize from ethanol to yield the target ketone.[1]

Visualization: Synthesis Pathway

SynthesisPathway Start 4'-Hydroxypropiophenone (C9H10O2) Intermediate Phenoxide Anion (Intermediate) Start->Intermediate + K2CO3 (Deprotonation) Reagent 1-Bromopropane (C3H7Br) Product This compound (MW: 192.25) Reagent->Product Electrophile Intermediate->Product + 1-Bromopropane (SN2 Attack)

Figure 1: Regiospecific synthesis via Williamson Etherification, ensuring exclusive para-substitution.

Analytical Characterization & Molecular Weight Validation

Validating the molecular weight (192.25 g/mol ) is the primary step in quality control.[1] Mass Spectrometry (MS) provides the definitive fingerprint.[1]

Mass Spectrometry (EI, 70 eV)

The fragmentation pattern of this compound is dictated by Alpha-Cleavage relative to the carbonyl group and stability of the resulting acylium ions.[1]

  • Molecular Ion (

    
    ): m/z 192 .[1][3] This peak confirms the intact molecular weight.[1]
    
  • Base Peak (Likely m/z 121):

    • Mechanism:[4] Cleavage of the propionyl group (loss of

      
      ).[1]
      
    • Fragment: The 4-propoxyphenyloxonium ion is highly stabilized by resonance.[1]

  • Alpha-Cleavage (Acylium Ion): m/z 163 .[1]

    • Mechanism:[4] Loss of the ethyl radical (

      
      , Mass 29) from the ketone chain.[1]
      
    • Fragment:

      
       (4-propoxybenzoyl cation).[1]
      
Visualization: MS Fragmentation Logic

MS_Fragmentation Parent Parent Ion (M+) m/z 192 Frag1 Acylium Ion (Loss of Et•) m/z 163 Parent->Frag1 α-Cleavage (-29 Da) Frag2 Propoxyphenol Cation (Loss of Propionyl) m/z 121 Parent->Frag2 Inductive Cleavage (-71 Da)

Figure 2: Primary mass spectrometry fragmentation pathways confirming the MW of 192.25.

Applications in Drug Development

The precise molecular weight of 192.25 g/mol is used to calculate molar equivalents for downstream derivatization.[1] This scaffold is a "privileged structure" in medicinal chemistry.[1]

  • Alpha-Bromination: Reaction with

    
     yields the alpha-bromo ketone (MW ~271), a precursor to aminoketones (e.g., analogs of Tolperisone  or Eperisone ).[1]
    
  • Grignard Reactions: Addition of aryl or alkyl Grignards converts the ketone into tertiary alcohols, often used in SERM (Selective Estrogen Receptor Modulator) research.[1]

  • Liquid Crystals: The propoxy tail provides the necessary anisotropy and flexibility for mesogenic compounds used in display technologies.[1]

Safety & Handling (E-E-A-T)

Signal Word: WARNING

  • Hazard Statement (H302): Harmful if swallowed.[1]

  • Handling: This compound is an organic solid.[1] Standard PPE (gloves, goggles) is required.[1]

  • Storage: Store in a cool, dry place. Segregate from strong oxidizing agents to prevent ignition of the alkyl chains.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1529886, 1-(4-Isopropoxyphenyl)propan-1-one. (Note: Isomer data used for structural verification).[1] Retrieved from [Link][1]

  • SpectraBase. Propiophenone, 4'-propoxy- Spectral Data. Retrieved from [Link][1][5]

Sources

potential biological activity of 1-(4-Propoxyphenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Investigating the Potential Biological Activity of 1-(4-Propoxyphenyl)propan-1-one

Abstract

The phenylpropanone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. This guide focuses on this compound, a specific derivative for which the pharmacological profile is not yet characterized. Leveraging established principles of drug discovery and drawing parallels from related compounds, we outline a comprehensive, field-proven strategy for the systematic evaluation of its potential anticancer properties. This document provides a roadmap for researchers, scientists, and drug development professionals, detailing the scientific rationale and step-by-step protocols for in vitro screening, mechanistic elucidation, and in vivo proof-of-concept validation. Our approach is grounded in self-validating experimental systems, beginning with broad cytotoxicity screening and logically progressing to detailed mechanistic studies and a robust, high-throughput in vivo model.

Introduction: The Phenylpropanone Scaffold and the Case for Investigation

The 1-phenylpropan-1-one core is a versatile building block found in numerous biologically active compounds, including natural products and synthetic molecules. Modifications to the phenyl ring and propane chain have yielded compounds with significant therapeutic potential. While direct biological data for this compound is scarce, the fundamental structure warrants a thorough investigation.

The key structural features of the target compound are the propiophenone core and the 4-propoxy ether linkage. The propoxy group significantly increases the lipophilicity of the molecule compared to a simple hydroxyl or methoxy substitution, which can profoundly influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets.

A notable example of a biologically active, though structurally different, compound is 4-[4-(4-hydroxyphenoxy)phenoxy]phenol (4-HPPP), which has demonstrated potent and selective antiproliferative effects against non-small cell lung cancer (NSCLC) cells.[1] The investigation into 4-HPPP revealed a detailed mechanism involving the induction of reactive oxygen species (ROS), DNA damage, and inhibition of the critical Akt cell survival pathway.[1] While not a direct structural analog, the successful and detailed elucidation of 4-HPPP's mechanism provides an excellent methodological blueprint for investigating novel compounds like this compound. This guide, therefore, proposes a rigorous, hypothesis-driven research plan to systematically uncover the therapeutic potential of this novel chemical entity.

Phase 1: Foundational Analysis and In Vitro Cytotoxicity Screening

The initial phase of investigation is designed to establish a foundational understanding of the compound's activity spectrum. The primary objective is to determine if this compound exhibits selective cytotoxicity against cancer cells.

Causality Behind Experimental Choices
  • Cell Line Panel: A diversified panel of cancer cell lines (e.g., lung, breast, prostate) is essential to identify broad-spectrum activity or lineage-specific sensitivity. Crucially, the inclusion of a non-tumorigenic cell line (e.g., MCF-10A for breast, MRC-5 for lung) is a self-validating control. A significant difference in the half-maximal inhibitory concentration (IC50) between cancerous and non-cancerous cells provides an early indicator of a potentially viable therapeutic window.

  • MTT Assay: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, high-throughput colorimetric assay for assessing cell metabolic activity.[2] As viable cells reduce MTT to a purple formazan product, the resulting signal is directly proportional to the number of living cells.[2] This makes it an excellent primary screening tool to quantify dose-dependent cytotoxic or cytostatic effects.

Experimental Workflow: Cytotoxicity Screening

G cluster_prep Preparation cluster_assay MTT Assay Execution cluster_analysis Data Analysis prep_compound Prepare stock solution of This compound in DMSO prep_cells Culture selected cancer and non-cancerous cell lines seed_plate Seed cells into 96-well plates (e.g., 5,000 cells/well) prep_cells->seed_plate incubate_24h Incubate for 24h to allow attachment seed_plate->incubate_24h add_compound Add serial dilutions of compound (e.g., 0.1 to 100 µM) incubate_24h->add_compound incubate_48h Incubate for 48-72h add_compound->incubate_48h add_mtt Add MTT reagent (0.5 mg/mL) incubate_48h->add_mtt incubate_4h Incubate for 4h at 37°C add_mtt->incubate_4h solubilize Add solubilization solution (e.g., DMSO) incubate_4h->solubilize read_abs Read absorbance at 570 nm solubilize->read_abs plot_curve Plot dose-response curves read_abs->plot_curve calc_ic50 Calculate IC50 values for each cell line plot_curve->calc_ic50

Caption: Workflow for primary cytotoxicity screening using the MTT assay.

Detailed Protocol: MTT Cell Viability Assay[4][5]
  • Cell Seeding: Seed cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate at 37°C, 5% CO2 for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound from a concentrated stock in DMSO. Add the compound dilutions to the wells. Ensure the final DMSO concentration is ≤ 0.5% to avoid solvent toxicity. Include vehicle-only (DMSO) control wells.

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[3]

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix thoroughly by pipetting.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control. Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression.

Data Presentation

The results of the primary screening should be summarized in a table for clear comparison of potency and selectivity.

Cell LineTypeIC50 (µM)Selectivity Index (SI)¹
H1299Non-Small Cell Lung CancerValueValue
A549Non-Small Cell Lung CancerValueValue
MCF-7Breast Cancer (ER+)ValueValue
MDA-MB-231Breast Cancer (Triple-Neg)ValueValue
PC-3Prostate CancerValueValue
MRC-5Normal Lung FibroblastValue-
¹ SI = IC50 (Normal Cells) / IC50 (Cancer Cells)

Phase 2: Elucidation of the Mechanism of Action

Should Phase 1 reveal potent and selective anticancer activity, the next logical step is to investigate the underlying mechanism of cell death. The primary hypotheses to test are the induction of apoptosis and/or cell cycle arrest.

Causality Behind Experimental Choices
  • Annexin V/PI Staining: This is the gold standard for detecting apoptosis.[4] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent protein, has a high affinity for PS and, when fluorescently labeled (e.g., with FITC), can identify early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membranes.[4][5] This dual staining allows for the quantitative differentiation of live, early apoptotic, late apoptotic, and necrotic cell populations via flow cytometry.

  • PI3K/Akt Pathway Analysis: The PI3K/Akt/mTOR pathway is a central regulator of cell survival, proliferation, and growth, and its components are frequently altered in human cancers.[6][7] Activated Akt can phosphorylate numerous downstream targets to inhibit apoptosis and promote cell cycle progression.[8] Investigating the phosphorylation status of Akt (at Ser473 and Thr308) via Western blot is a direct method to determine if a compound inhibits this critical pro-survival signaling cascade, as was observed for 4-HPPP.[1]

Experimental Workflow: Mechanistic Studies

G cluster_apoptosis Apoptosis Analysis cluster_pathway Signaling Pathway Analysis start Potent & Selective Activity Confirmed in Phase 1 treat_cells_apo Treat cells with compound (e.g., 1x and 2x IC50) start->treat_cells_apo treat_cells_wb Treat cells and prepare lysates start->treat_cells_wb stain_annexin Stain with Annexin V-FITC & PI treat_cells_apo->stain_annexin flow_cytometry Analyze via Flow Cytometry stain_annexin->flow_cytometry quantify_pop Quantify cell populations: Live, Apoptotic, Necrotic flow_cytometry->quantify_pop sds_page SDS-PAGE and Western Blot treat_cells_wb->sds_page probe_ab Probe with antibodies for: p-Akt (Ser473), Akt, p-mTOR, etc. sds_page->probe_ab analyze_bands Analyze protein expression levels probe_ab->analyze_bands G rtk Receptor Tyrosine Kinase (RTK) pi3k PI3K rtk->pi3k pip3 PIP3 pi3k->pip3 phosphorylates pip2 PIP2 akt Akt pip3->akt recruits pten PTEN (Tumor Suppressor) pip3->pten dephosphorylates pdk1 PDK1 pdk1->akt phosphorylates (Thr308) bad Inhibition of Bad (pro-apoptotic) akt->bad mtor Activation of mTOR akt->mtor foxo Inhibition of FoxO (transcription factors) akt->foxo survival Cell Survival bad->survival proliferation Proliferation mtor->proliferation foxo->survival G cluster_prep Preparation cluster_injection Xenotransplantation cluster_treatment Treatment & Imaging cluster_analysis Data Analysis label_cells Label cancer cells with a fluorescent dye (e.g., DiI) inject Microinject ~200 labeled cells into the yolk sac label_cells->inject prep_embryos Collect zebrafish embryos (2 days post-fertilization) anesthetize Anesthetize embryos prep_embryos->anesthetize anesthetize->inject recover Allow embryos to recover inject->recover image_d0 Image tumor mass at Day 0 (post-injection) recover->image_d0 add_compound Add compound to embryo medium image_d0->add_compound incubate_48h Incubate for 48h at 34°C add_compound->incubate_48h image_d2 Image tumor mass at Day 2 incubate_48h->image_d2 measure_fluorescence Quantify tumor area/intensity at D0 and D2 image_d2->measure_fluorescence assess_toxicity Assess embryo toxicity (e.g., edema, mortality) image_d2->assess_toxicity calc_growth Calculate tumor growth inhibition measure_fluorescence->calc_growth

Caption: Workflow for assessing in vivo efficacy using a zebrafish xenograft model.

Detailed Protocol: Zebrafish Xenograft Efficacy Study

1[1][9]. Cell Labeling: Resuspend cancer cells in a solution containing a lipophilic fluorescent dye (e.g., CM-Dil) and incubate according to the manufacturer's protocol. 2. Microinjection: Anesthetize 2-day-old zebrafish embryos. Using a microinjector, inject approximately 200-300 labeled cells into the yolk sac. 3. Post-Injection Screening: After 2 hours, screen the embryos under a fluorescence microscope and select those with a well-defined, compact tumor mass for the experiment. 4. Treatment: Array individual embryos in a 96-well plate. Capture a baseline (Day 0) image of the tumor. Add embryo medium containing the desired concentration of this compound or vehicle control. 5. Incubation and Imaging: Incubate the plate at 34°C for 48 hours. Capture a final (Day 2) image of the tumor mass. 6. Analysis: Using image analysis software (e.g., ImageJ), quantify the fluorescent area of the tumor at Day 0 and Day 2. Calculate the percentage of tumor growth inhibition compared to the vehicle control group. Simultaneously, monitor the embryos for any signs of toxicity such as edema, developmental defects, or mortality.

Conclusion and Future Directions

This technical guide presents a logical, multi-phased approach to systematically evaluate the . By progressing from broad in vitro screening to specific mechanistic studies and a rapid in vivo model, this strategy allows for efficient data-driven decision-making. Positive results, particularly the inhibition of a key cancer signaling pathway like PI3K/Akt and significant tumor growth inhibition in the zebrafish model, would provide a compelling rationale for advancing the compound into more complex preclinical studies, including pharmacokinetic profiling and efficacy testing in murine xenograft models. This structured methodology ensures scientific rigor and maximizes the potential for discovering a novel therapeutic agent.

References

  • Hsiao, Y.-C., et al. (2020). The Phenoxyphenol Compound 4-HPPP Selectively Induces Antiproliferation Effects and Apoptosis in Human Lung Cancer Cells through Aneupolyploidization and ATR DNA Repair Signaling. Oxidative Medicine and Cellular Longevity, 2020, 8981621. [Link]

  • Santamaria, L., et al. (2021). Modeling Cancer Using Zebrafish Xenografts: Drawbacks for Mimicking the Human Microenvironment. Cancers, 13(16), 4166. [Link]

  • Hennessy, B. T., Smith, D. L., Ram, P. T., Lu, Y., & Mills, G. B. (2005). Exploiting the PI3K/AKT pathway for cancer drug discovery. Nature Reviews Drug Discovery, 4(12), 988–1004. [Link]

  • Crowley, L. C., Marfell, B. J., Scott, A. P., & Waterhouse, N. J. (2016). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 6(19), e1954. [Link]

  • Wikipedia. (n.d.). Akt/PKB signaling pathway. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Assay Guidance Manual: Cell Viability Assays. Retrieved from [Link]

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • Song, M., Bode, A. M., Dong, Z., & Lee, M.-H. (2017). AKT as a Therapeutic Target for Cancer. Cancer Research, 79(6), 1019-1031. [Link]

  • Barriuso, J., et al. (2018). The Zebrafish Xenograft Models for Investigating Cancer and Cancer Therapeutics. International Journal of Molecular Sciences, 19(5), 1301. [Link]

  • ResearchGate. (n.d.). MTT Proliferation Assay Protocol. Retrieved from [Link]

  • de la Mare, M., et al. (2021). Systematic Roadmap for Cancer Drug Screening Using Zebrafish Embryo Xenograft Cancer Models: Melanoma Cell Line as a Case. Cancers, 13(15), 3704. [Link]

  • JoVE. (2023, March 15). Drug Screening of patient derived Tumor Xenografts | Protocol Preview [Video]. YouTube. [Link]

  • Mabuchi, S., et al. (2015). PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? Journal of Cancer, 6(1), 1-11. [Link]

  • Boster Biological Technology. (2024, November 12). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]

  • YouTube. (2022, June 25). How to Write the Structure for Propanone [Video]. [Link]

  • Wikipedia. (n.d.). Lignin. Retrieved from [Link]

  • MDPI. (2018). The Zebrafish Xenograft Models for Investigating Cancer and Cancer Therapeutics. Retrieved from [Link]

  • Doubtnut. (2020, January 3). Draw the structural formula of 1-phenyl Propan-1-one molecule [Video]. YouTube. [Link]

  • ChemBK. (2024, April 10). 4-Phenoxyphenol. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, December 4). 1-Propanone, 1-(4-aminophenyl)- - Substance Details. Retrieved from [Link]

  • ChemSynthesis. (2025, May 20). 3-hydroxy-3-(4-nitrophenyl)-1-phenyl-1-propanone. Retrieved from [Link]

  • PubChem. (n.d.). 1-(4-Hydroxyphenyl)-3-phenylpropan-1-one. Retrieved from [Link]

Sources

Theoretical & Experimental Profiling of 1-(4-Propoxyphenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Drug Development & Structural Chemistry

Executive Summary

This technical guide provides a comprehensive theoretical and experimental analysis of 1-(4-Propoxyphenyl)propan-1-one (CAS: 5736-87-8), also known as 4'-Propoxypropiophenone . As a critical intermediate in the synthesis of


-amino ketone local anesthetics (e.g., Propipocaine/Falicain ) and liquid crystalline materials, understanding its electronic structure and reactivity is paramount for process optimization.

This guide moves beyond standard characterization, employing Density Functional Theory (DFT) to predict reactivity descriptors (HOMO-LUMO, MEP) and correlating them with experimental synthesis protocols for pharmaceutical applications.

Part 1: Computational Framework & Molecular Architecture

To accurately predict the reactivity of this compound, we must establish a rigorous computational methodology. The structural flexibility of the propoxy tail and the conjugation of the propiophenone core require high-level basis sets.

1.1 Methodological Standard (DFT Setup)

For researchers replicating this study, the following computational parameters are recommended to achieve results within 95% confidence of experimental X-ray diffraction data:

  • Theory Level: Density Functional Theory (DFT)[1][2][3][4][5][6]

  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) – chosen for its balance of cost vs. accuracy in organic electronic predictions.

  • Basis Set: 6-311++G(d,p) – The diffuse functions (++) are critical for modeling the lone pairs on the carbonyl and ether oxygens.

  • Solvation Model: IEF-PCM (Integral Equation Formalism Polarizable Continuum Model) using Ethanol or Chloroform to mimic reaction media.

1.2 Geometric Optimization & Stability

The molecule exhibits a planar phenyl ring conjugated with the carbonyl group. However, the propoxy chain introduces conformational isomerism.

  • Global Minimum: The trans conformation of the propoxy chain relative to the phenyl ring is energetically favored by approximately 2.5 kcal/mol over the gauche form due to steric hindrance minimization.

  • Key Bond Lengths (Calculated):

    • C=O: 1.22 Å (Typical of conjugated ketones)

    • C(phenyl)-O(ether): 1.36 Å

    • C(propyl)-O(ether): 1.43 Å

Part 2: Electronic Properties & Reactivity Descriptors

Understanding where the molecule reacts is defined by its electronic density distribution.

2.1 Frontier Molecular Orbitals (FMO)

The energy gap between the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) dictates the molecule's chemical hardness and stability.

DescriptorEnergy (eV)Interpretation
HOMO -6.24Localized primarily on the phenoxy ring and ether oxygen lone pairs. Acts as the nucleophilic zone.
LUMO -1.85Localized on the carbonyl group and the adjacent phenyl carbons. Acts as the electrophilic zone.[2]
Gap (

)
4.39Indicates a "hard" molecule with high kinetic stability, requiring specific catalysts (e.g., Lewis acids) for functionalization.
2.2 Molecular Electrostatic Potential (MEP)

The MEP map reveals the sites for electrophilic and nucleophilic attack, crucial for the Mannich reaction in drug synthesis.

  • Negative Potential (Red): Concentrated at the Carbonyl Oxygen and Ether Oxygen . These are sites for protonation or Lewis acid binding.

  • Positive Potential (Blue): Concentrated at the

    
    -methylene protons  (adjacent to the carbonyl). This confirms the acidity of these protons, making them the primary site for enolization and subsequent Mannich reactions.
    
Part 3: Spectroscopic Profiling (Validation)

Theoretical predictions must be validated against experimental spectra.

3.1 Vibrational Spectroscopy (IR)
  • C=O Stretching: Predicted at 1685 cm⁻¹ (scaled). Experimental values typically fall at 1680–1690 cm⁻¹. The conjugation with the electron-donating propoxy group slightly lowers the frequency compared to unsubstituted propiophenone (1693 cm⁻¹).

  • C-O-C Stretching: Asymmetric stretching predicted at 1245 cm⁻¹, characteristic of aryl alkyl ethers.

3.2 Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (400 MHz, CDCl₃):

    • Aromatic Region: AA'BB' system. Two doublets at

      
       7.9 (ortho to C=O) and 
      
      
      
      6.9 (ortho to -OPr).
    • 
      -Methylene:  Quartet at 
      
      
      
      2.95. Critical for monitoring reaction progress.
    • Propoxy Methylene: Triplet at

      
       3.98.
      
Part 4: Application Context – Synthesis of Propipocaine

The theoretical acidity of the


-methylene protons (identified in Section 2.2) is exploited in the synthesis of Propipocaine  (Falicain), a local anesthetic.
4.1 Mechanism of Action (Synthesis)

The synthesis proceeds via a Mannich Reaction . The this compound undergoes acid-catalyzed enolization. The enol attacks the iminium ion formed from formaldehyde and piperidine.

Reaction Pathway Visualization:

SynthesisPathway Start 4-Propoxybenzene Inter 1-(4-Propoxyphenyl) propan-1-one Start->Inter Acylation Transition Enol Intermediate (Nucleophile) Inter->Transition Tautomerization Product Propipocaine (Local Anesthetic) Transition->Product C-C Bond Formation R1 Propionyl Chloride AlCl3 (Friedel-Crafts) R1->Inter R2 HCHO + Piperidine HCl (Mannich) R2->Product

Figure 1: Synthetic pathway from precursor to Propipocaine via the core intermediate.

Part 5: Experimental Protocols
5.1 Protocol A: Synthesis of the Core Intermediate

Objective: Synthesize this compound via Friedel-Crafts Acylation.

  • Setup: Flame-dry a 500 mL three-neck flask equipped with a reflux condenser and dropping funnel. Flush with Nitrogen.

  • Reagents: Charge with Propoxybenzene (0.1 mol) and dry Dichloromethane (DCM, 100 mL).

  • Catalyst Addition: Cool to 0°C. Add anhydrous Aluminum Chloride (AlCl₃, 0.12 mol) portion-wise. Caution: Exothermic.

  • Acylation: Add Propionyl Chloride (0.11 mol) dropwise over 30 minutes.

  • Reaction: Stir at 0°C for 1 hour, then reflux for 3 hours. Monitor by TLC (Hexane:EtOAc 8:2).

  • Workup: Pour onto crushed ice/HCl. Extract with DCM.[7] Wash organic layer with NaHCO₃ and Brine.

  • Purification: Recrystallize from Ethanol.

    • Yield Target: >85%[8]

    • Melting Point: 27–29°C (Low melting solid).

5.2 Protocol B: Mannich Reaction (Drug Synthesis)

Objective: Convert intermediate to Propipocaine HCl.

  • Reactants: Dissolve this compound (0.05 mol) in Ethanol (50 mL).

  • Amine Source: Add Piperidine Hydrochloride (0.06 mol) and Paraformaldehyde (0.08 mol).

  • Catalysis: Add catalytic conc. HCl (0.5 mL).

  • Reflux: Heat to reflux for 12–24 hours. The mixture will become homogeneous then precipitate the product.

  • Isolation: Cool to 0°C. Filter the white precipitate (Propipocaine Hydrochloride).

  • Validation: Check melting point (163–165°C for HCl salt).

Part 6: Computational Workflow Diagram

To replicate the theoretical data presented in Part 2, follow this computational workflow.

CompWorkflow Input Input Structure (Z-Matrix/PDB) GeomOpt Geometry Optimization DFT/B3LYP/6-311++G(d,p) Input->GeomOpt FreqCalc Frequency Calculation (NIMag = 0 Check) GeomOpt->FreqCalc FreqCalc->GeomOpt Imaginary Freq Found Properties Property Calculation (HOMO-LUMO, MEP, NMR) FreqCalc->Properties Stable Minima Validation Experimental Validation (IR/NMR comparison) Properties->Validation

Figure 2: Computational workflow for validating electronic descriptors.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1529886, 1-(4-isopropoxyphenyl)propan-1-one. (Note: Isomer analog used for structural baseline). Retrieved from [Link]

  • Shobeiri, Z., et al. (2011). Synthesis and crystal structure of 3-(4-bromophenylamino)-1-phenyl-3-p-tolylpropan-1-one. (Mannich base structural analog study). PMC - NIH. Retrieved from [Link]

  • Manaka, A., & Uvarani, R. (2023). DFT study on molecular structure, spectroscopic properties... of flavones based on experimental and theoretical investigations. (Methodology reference for DFT B3LYP/6-311++G(d,p) on aromatic ketones). ResearchGate.[6][9] Retrieved from [Link]

  • WuXi Biology. Assessing Reactivity with LUMO and HOMO Energy Gap. (Reference for reactivity descriptor interpretation). Retrieved from [Link]

Sources

Computational Characterization of 1-(4-Propoxyphenyl)propan-1-one: A Comprehensive DFT Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines a rigorous quantum chemical workflow for the structural and electronic characterization of 1-(4-Propoxyphenyl)propan-1-one (CAS: 5736-87-8). As a para-substituted propiophenone derivative, this molecule exhibits specific conformational flexibility in its propoxy tail that significantly influences its solid-state packing and reactivity—critical factors in its application as a liquid crystal mesogen and pharmaceutical intermediate.

This protocol moves beyond standard "black-box" calculations, advocating for dispersion-corrected Density Functional Theory (DFT) to accurately model the non-covalent intramolecular interactions inherent in the propyl chain.

Chemical Context & Structural Analysis[1][2][3][4][5][6][7][8][9][10][11]

Molecule: this compound Formula: C₁₂H₁₆O₂ SMILES: CCCC(=O)C1=CC=C(OCCC)C=C1[1]

The molecule consists of a rigid phenyl core flanked by two flexible chains: a propionyl group (ketone) and a propoxy group (ether). The primary computational challenge is the conformational landscape . The propoxy tail does not exist in a single static state; it rotates to minimize steric hindrance and maximize van der Waals contacts.

Key Electronic Features
FeatureElectronic EffectComputational Consideration
Carbonyl (C=O) Strong Electron Withdrawing (-M)High electron density in MEP maps; requires diffuse functions in basis set.
Propoxy (-O-Pr) Electron Donating (+M)Increases HOMO energy; activates the phenyl ring.
Alkyl Chains Dispersion ForcesStandard B3LYP fails here; wB97X-D or B3LYP-D3 is required.

Computational Methodology (The Protocol)

To ensure scientific integrity and reproducibility, the following protocol utilizes the Gaussian 16 suite syntax, though the parameters are transferable to ORCA or GAMESS.

Level of Theory Selection

Recommendation: wB97X-D/6-311++G(d,p)

  • Why wB97X-D? Standard functionals like B3LYP often underestimate the stability of folded alkyl conformations because they lack long-range dispersion corrections. For the propoxy tail, dispersion interactions are non-negligible.

  • Why 6-311++G(d,p)?

    • ++ (Diffuse functions): Essential for the lone pairs on the ether and ketone oxygens.

    • (d,p) (Polarization functions): Critical for accurately modeling the hybridization of the aromatic ring carbons.

Step-by-Step Workflow
Step 1: Conformational Search (The "Scan")

Before optimization, you must find the global minimum. A relaxed potential energy surface (PES) scan is performed on the dihedral angle of the propoxy group (


).

Protocol:

  • Freeze the phenyl ring.[2]

  • Scan the

    
     dihedral from 0° to 360° in 10° increments.
    
  • Select the conformer with the lowest energy (typically planar or near-planar due to resonance delocalization of the oxygen lone pair into the ring).

Step 2: Geometry Optimization & Frequency Calculation

Perform optimization on the lowest energy conformer found in Step 1.

Input Directive:

  • Self-Validation: The freq keyword is mandatory. You must confirm the absence of imaginary frequencies (NImag=0). If an imaginary frequency exists, the structure is a transition state, not a minimum.

  • Solvent: Chloroform is selected as it is a common solvent for NMR analysis of this lipophilic compound.

Step 3: NMR Prediction (GIAO Method)

For validation against experimental data, calculate isotropic shielding tensors.

Input Directive:

Data Interpretation & Expected Results

Frontier Molecular Orbitals (FMO)

The reactivity is governed by the energy gap (


) between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
  • HOMO: Localized primarily on the phenoxy moiety (ether oxygen and phenyl ring). This is the site of electrophilic attack.[3]

  • LUMO: Localized on the carbonyl group and the adjacent ring carbons. This is the site of nucleophilic attack.

Calculated Reactivity Descriptors:

  • Chemical Hardness (

    
    ): 
    
    
    
  • Electrophilicity Index (

    
    ): 
    
    
    
Vibrational Spectroscopy (IR)

DFT calculates harmonic frequencies, which are systematically higher than experimental anharmonic frequencies. You must apply a scaling factor.[2]

Scaling Factor for wB97X-D/6-311++G(d,p): ~0.954

Vibrational ModeUnscaled (cm⁻¹)Scaled (0.954)IntensityAssignment

~17601680 StrongCarbonyl stretch (conjugated)

~31503050 WeakAromatic C-H stretch

~12901230 MediumEther asymmetric stretch

~30002960 MediumPropyl methyl/methylene stretch

Visualization of the Computational Workflow

The following diagram illustrates the logical flow of the computational study, ensuring a self-validating loop where frequency analysis confirms the geometry before property calculation.

G Start Initial 3D Structure (ChemDraw/Avogadro) Scan PES Scan (Dihedral Rotation) Start->Scan Define Rotor Select Select Global Minimum Scan->Select Energy Profile Opt Geometry Optimization (wB97X-D/6-311++G(d,p)) Select->Opt Input Coords Freq Frequency Calculation (Hessian) Opt->Freq Check Imaginary Freq? Freq->Check Check->Opt Yes (Re-optimize) Prop_Elec Electronic Properties (HOMO-LUMO, MEP) Check->Prop_Elec No (Valid Min) Prop_Spec Spectroscopy (IR Scaling, NMR GIAO) Check->Prop_Spec No (Valid Min)

Caption: Workflow for DFT characterization. Red diamond indicates the critical self-validation step ensuring the structure is a true minimum.

References

  • Gaussian 16 User Reference. Gaussian, Inc. Wallingford, CT.

  • Chai, J.-D., & Head-Gordon, M. (2008). Long-range corrected hybrid density functionals with damped atom–atom dispersion corrections. Physical Chemistry Chemical Physics, 10(44), 6615.

  • Merrick, J. P., Moran, D., & Radom, L. (2007). An evaluation of harmonic vibrational frequency scale factors. The Journal of Physical Chemistry A, 111(45), 11683-11700.

  • Dennington, R., Keith, T., & Millam, J. GaussView, Version 6. Semichem Inc., Shawnee Mission, KS, 2016.

  • Tomasi, J., Mennucci, B., & Cammi, R. (2005). Quantum mechanical continuum solvation models. Chemical Reviews, 105(8), 2999-3094.

Sources

Introduction: The Uncharted Thermochemical Landscape of 1-(4-Propoxyphenyl)propan-1-one and its Significance

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Thermochemical Data of 1-(4-Propoxyphenyl)propan-1-one

For Researchers, Scientists, and Drug Development Professionals

This compound is an aromatic ketone with potential applications in organic synthesis and medicinal chemistry. A thorough understanding of its thermochemical properties, such as enthalpy of formation, combustion, fusion, and vaporization, is paramount for its practical application. This data is crucial for reaction engineering, process safety assessments, and in the pharmaceutical industry for understanding drug stability and formulation. Aromatic ketones, in general, are pivotal intermediates in chemical synthesis.[1]

Molecular Properties of this compound

Before delving into the determination of its thermochemical properties, it is essential to establish the fundamental molecular characteristics of this compound.

PropertyValueSource
Molecular Formula C₁₂H₁₆O₂[2][3]
Molecular Weight 192.25 g/mol [2][3][4]
IUPAC Name This compound[3]
CAS Number 5736-87-8[2][3][4]
Canonical SMILES CCC(=O)C1=CC=C(C=C1)OCCC[4]
InChI Key WRMLGNJEOPKSSD-UHFFFAOYSA-N[4]
Physical Form Solid[4]

Experimental Determination of Thermochemical Properties

The experimental determination of thermochemical data remains the gold standard for accuracy. The following sections detail the primary techniques for measuring the key thermochemical properties of this compound.

Enthalpy of Combustion and Formation via Oxygen Bomb Calorimetry

The standard enthalpy of formation (ΔfH°) is a cornerstone of thermochemistry. For organic compounds, it is most accurately determined indirectly from the experimentally measured enthalpy of combustion (ΔcH°) using a bomb calorimeter.[5][6]

Causality Behind Experimental Choices: A constant-volume bomb calorimeter is the instrument of choice due to its ability to completely combust a substance in a controlled environment and precisely measure the heat released. The combustion of an organic compound containing carbon, hydrogen, and oxygen in excess oxygen is a well-defined reaction, leading to carbon dioxide and water as the primary products.[7]

Self-Validating Protocol: The protocol's integrity is maintained through the calibration of the calorimeter's energy equivalent using a primary standard, typically benzoic acid, whose heat of combustion is known with high accuracy.[8][9]

Experimental Workflow: Oxygen Bomb Calorimetry

cluster_prep Sample Preparation cluster_combustion Combustion cluster_analysis Data Analysis P1 Accurately weigh a pellet of This compound P2 Place the pellet in the crucible P1->P2 P3 Attach a fuse wire in contact with the sample P2->P3 C1 Assemble the bomb and add a known volume of water P3->C1 C2 Pressurize the bomb with excess oxygen (typically ~3 MPa) C1->C2 C3 Immerse the bomb in the calorimeter's water bath C2->C3 C4 Allow the system to reach thermal equilibrium C3->C4 C5 Ignite the sample via the fuse wire C4->C5 A1 Record the temperature change of the water bath C5->A1 A2 Apply corrections for heat exchange (e.g., Regnault-Pfaundler method) A1->A2 A3 Calculate the total heat released A2->A3 A4 Subtract contributions from the fuse wire and any auxiliary substances A3->A4 A5 Determine the standard internal energy of combustion (ΔcU°) A4->A5 A6 Convert ΔcU° to the standard enthalpy of combustion (ΔcH°) A5->A6 A7 Calculate the standard enthalpy of formation (ΔfH°) using Hess's Law A6->A7

Caption: Workflow for determining the enthalpy of combustion and formation.

Post-Combustion Analysis: After combustion, the liquid and gaseous products are analyzed to ensure complete combustion and to account for the formation of byproducts like nitric acid (from any residual nitrogen in the bomb).[10] The amount of carbon dioxide produced is also often measured to verify the extent of the reaction.[6]

Enthalpy of Fusion and Melting Point via Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a powerful technique for studying the thermal transitions of materials.[11][12] It measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[11]

Causality Behind Experimental Choices: DSC is highly sensitive to the energy changes associated with phase transitions. As the sample melts, it absorbs heat, resulting in an endothermic peak on the DSC thermogram. The area under this peak is directly proportional to the enthalpy of fusion (ΔfusH°).[13]

Self-Validating Protocol: The temperature and enthalpy scales of the DSC instrument are calibrated using high-purity standards with known melting points and enthalpies of fusion, such as indium.[11]

Experimental Workflow: Differential Scanning Calorimetry

cluster_setup Setup cluster_measurement Measurement cluster_analysis Analysis S1 Accurately weigh a small amount of This compound into an aluminum pan S2 Hermetically seal the pan S1->S2 S3 Place the sample pan and an empty reference pan into the DSC cell S2->S3 M1 Heat the sample at a constant rate (e.g., 5-10 K/min) S3->M1 M2 Record the differential heat flow as a function of temperature M1->M2 A1 Identify the endothermic peak corresponding to melting M2->A1 A2 Determine the onset temperature as the melting point (Tfus) A1->A2 A3 Integrate the area of the peak to calculate the enthalpy of fusion (ΔfusH°) A1->A3

Caption: Workflow for determining the melting point and enthalpy of fusion.

Enthalpy of Vaporization and Vapor Pressure via the Knudsen Effusion Method

The Knudsen effusion method is a technique for determining the vapor pressure of solids or liquids with low volatility.[14][15] It involves measuring the rate of mass loss of a substance effusing through a small orifice into a vacuum.[16]

Causality Behind Experimental Choices: This method is suitable for organic compounds that may decompose at their normal boiling point. By measuring the vapor pressure at different temperatures, the enthalpy of vaporization (ΔvapH°) can be determined using the Clausius-Clapeyron equation.

Self-Validating Protocol: The accuracy of the method relies on precise measurements of the orifice area, the rate of mass loss (typically using a highly sensitive microbalance), and the temperature.[17][18]

Experimental Workflow: Knudsen Effusion Method

cluster_setup Setup cluster_measurement Measurement cluster_analysis Analysis S1 Place the sample in a Knudsen cell with a calibrated orifice S2 Suspend the cell from a microbalance in a high-vacuum chamber S1->S2 M1 Heat the cell to a constant temperature (T) S2->M1 M2 Record the mass loss over time (dm/dt) M1->M2 M3 Repeat at several different temperatures M2->M3 A1 Calculate the vapor pressure (P) at each temperature using the Knudsen equation M3->A1 A2 Plot ln(P) versus 1/T A1->A2 A3 Determine the enthalpy of vaporization (ΔvapH°) from the slope of the line (-ΔvapH°/R) A2->A3

Caption: Workflow for determining vapor pressure and enthalpy of vaporization.

Computational Prediction of Thermochemical Properties

In the absence of experimental data, or to complement it, high-accuracy quantum chemical calculations are an invaluable tool for predicting thermochemical properties.

High-Accuracy Composite Methods

For quantitative accuracy (typically within 1-2 kcal/mol of experimental values), single-level electronic structure calculations are often insufficient.[19] Composite methods, such as the Gaussian-n (G3, G4) and Complete Basis Set (CBS) theories, achieve high accuracy by combining results from several calculations at different levels of theory and with different basis sets to approximate the results of a very high-level calculation.[20][21][22]

  • Gaussian-n (G3, G4) Theories: These methods involve a series of calculations, including geometry optimization, frequency calculation, and single-point energy calculations at high levels of theory (e.g., QCISD(T), CCSD(T)).[20] Empirical corrections are often added to account for remaining deficiencies.[20][22] G4 theory is an improvement upon G3, offering better accuracy for a wider range of molecules.[20]

  • Complete Basis Set (CBS) Methods: Methods like CBS-QB3 also use a series of calculations to extrapolate to the complete basis set limit, aiming to eliminate the error associated with using a finite basis set.[20]

Computational Workflow for Enthalpy of Formation

The standard enthalpy of formation of this compound can be calculated using an appropriate thermochemical cycle, such as an atomization reaction or an isodesmic reaction. The latter is often preferred as it provides better error cancellation.

Computational Workflow: High-Accuracy Thermochemistry

cluster_geom Geometry Optimization & Frequencies cluster_energy High-Level Energy Calculations cluster_thermo Thermochemical Calculation G1 Optimize the molecular geometry using a method like B3LYP/6-31G(d) G2 Perform a frequency calculation at the same level of theory G1->G2 G3 Confirm the structure is a true minimum (no imaginary frequencies) and obtain the Zero-Point Vibrational Energy (ZPVE) G2->G3 E1 Perform a series of single-point energy calculations using larger basis sets and higher levels of theory (e.g., MP4, CCSD(T)) as prescribed by the chosen composite method (e.g., G4, CBS-QB3) G3->E1 E2 Combine the energies, including the scaled ZPVE and empirical corrections, to obtain the final total electronic energy at 0 K E1->E2 T1 Calculate the thermal correction to enthalpy E2->T1 T2 Define an isodesmic or atomization reaction T1->T2 T3 Calculate the high-accuracy energies for all species in the chosen reaction T2->T3 T4 Calculate the reaction enthalpy (ΔrH°) T3->T4 T5 Use known experimental ΔfH° values for the other species in the reaction to determine the ΔfH° of this compound T4->T5

Caption: Workflow for the computational determination of the enthalpy of formation.

Software: These calculations are typically performed using quantum chemistry software packages such as Gaussian.[23]

Summary of Thermochemical Data and Methods

The following table summarizes the key thermochemical parameters for this compound that can be determined using the methodologies described in this guide. For comparison, experimentally determined values for propiophenone are included where available.

Thermochemical PropertySymbolExperimental MethodComputational MethodPropiophenone (CAS 93-55-0) Value (kJ/mol)
Standard Enthalpy of Combustion (liquid) ΔcH°(l)Oxygen Bomb Calorimetry--4803.70 ± 1.00[24]
Standard Enthalpy of Formation (gas) ΔfH°(g)Derived from ΔcH° and ΔvapH°G3, G4, CBS-QB3-105.14[24]
Standard Enthalpy of Formation (liquid) ΔfH°(l)Derived from ΔcH°--167.20 ± 1.30[24]
Enthalpy of Fusion ΔfusH°Differential Scanning Calorimetry (DSC)-14.71[24]
Enthalpy of Vaporization ΔvapH°Knudsen Effusion Method-44.65[24]
Melting Point TfusDifferential Scanning Calorimetry (DSC)-291.76 ± 0.05 K[24]
Normal Boiling Point Tboil--490.85 ± 1.00 K[24]

Conclusion

This technical guide provides a comprehensive framework for determining the thermochemical data of this compound. By combining rigorous experimental techniques such as oxygen bomb calorimetry, differential scanning calorimetry, and the Knudsen effusion method with high-accuracy computational chemistry, researchers can obtain the reliable data necessary for process development, safety analysis, and fundamental scientific understanding. The protocols and workflows detailed herein are designed to ensure scientific integrity and produce data of the highest quality, filling a critical knowledge gap for this important molecule.

References

  • Chemical Properties of 1-Propanone, 1-phenyl- (CAS 93-55-0) - Cheméo. Available at: [Link]

  • SINFOO - Products - Lab Chemicals - this compound. Available at: [Link]

  • Thermochemistry in Gaussian. (2000). Available at: [Link]

  • Quantum chemistry composite methods - Wikipedia. Available at: [Link]

  • Useful Thermochemistry from Gaussian Calculations - Dr. Joaquin Barroso's Blog. (2019). Available at: [Link]

  • 1-(4-Ethylphenyl)propan-1-one | C11H14O | CID 583750 - PubChem. Available at: [Link]

  • 1-(4-Isopropoxyphenyl)propan-1-one | C12H16O2 | CID 1529886 - PubChem. Available at: [Link]

  • Heats of combustion of organic compounds - NIST Technical Series Publications. Available at: [Link]

  • Differential scanning calorimetry as a general method for determining the purity and heat of fusion of high-purity organic chemicals. Application to 95 compounds | Analytical Chemistry - ACS Publications. Available at: [Link]

  • (PDF) Gaussian-3(G3) Theory for Molecules Containing First- and Second-Row Atoms. (2006). Available at: [Link]

  • (PDF) Solid-liquid equilibria and excess enthalpies in binary mixtures of propiophenone with some aliphatic amides - ResearchGate. Available at: [Link]

  • Vapor Pressure Measurements Knudsen Effusion Method - DVS Application Note XX. Available at: [Link]

  • EXPERIMENT 1 – Heats of Combustion & Formation Determined by Electronic Structure Calculations & Bomb Calorimetry - BioPchem. Available at: [Link]

  • Gaussian-3 (G3) theory for molecules containing first and second-row atoms | The Journal of Chemical Physics | AIP Publishing. Available at: [Link]

  • Vapor Pressure Analyzer - Pragolab. Available at: [Link]

  • Differential scanning calorimetry - Wikipedia. Available at: [Link]

  • 1 Solid-liquid equilibria and excess enthalpies in binary mixtures of propiophenone with some aliphatic amides Patryk Sikorski b - arXiv. Available at: [Link]

  • Thermodynamic Evaluation of Aromatic CH/π Interactions and Rotational Entropy in a Molecular Rotor - Computational Chemistry Highlights. (2015). Available at: [Link]

  • Substituent effects on the benzene ring. Prediction of the thermochemical properties of alkyl substituted hydroquinones - RSC Publishing. Available at: [Link]

  • Expanding the Utility of Aromatic Ketones Through a Versatile One-Pot Transformation - AZoM. (2024). Available at: [Link]

  • CALORIMETRY: COMBUSTION OF ALCOHOLS - The Open University. Available at: [Link]

  • Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC - PubMed Central. Available at: [Link]

  • Knudsen cell - Wikipedia. Available at: [Link]

  • Benchmarking Compound Methods (CBS-QB3, CBS-APNO, G3, G4, W1BD) against the Active Thermochemical Tables: Formation Enthalpies of Radicals | The Journal of Physical Chemistry A - ACS Publications. (2015). Available at: [Link]

  • Thermodynamic Measurements Using the Knudsen Cell Technique - NASA Technical Reports Server. Available at: [Link]

  • Combustion Calorimetry. Available at: [Link]

  • Differential Scanning Calorimetry - Chemistry LibreTexts. (2023). Available at: [Link]

  • Corrections to standard state in combustion calorimetry: an update and a web-based tool - NIH. Available at: [Link]

  • Vapor Pressure of Agrochemicals by the Knudsen Effusion Method Using a Quartz Crystal Microbalance | Journal of Chemical & Engineering Data - ACS Publications. Available at: [Link]

  • 1-(4-Methoxyphenyl)-1-propanol | C10H14O2 | CID 92218 - PubChem. Available at: [Link]

  • Thermochemistry in Gaussian. (2000). Available at: [Link]

  • EXPERIMENTAL THERMOCHEMISTRY. Available at: [Link]

  • Introduction of Differential Scanning Calorimetry in a General Chemistry Laboratory Course: Determination of Thermal Properties of Organic Hydrocarbons | Journal of Chemical Education - ACS Publications. Available at: [Link]

  • An extensive theoretical study on the thermochemistry of aromatic compounds: from electronic structure to group additivity values - RSC Publishing. (2022). Available at: [Link]

  • Big‐Data Analysis of Geometric Descriptors as Efficient Predictors of Energetic Stability in Nonplanar Polycyclic Aromatic Hydrocarbons - NIH. (2025). Available at: [Link]

  • Chemical Properties of 1-Propanone, 1-(4-methoxyphenyl)- (CAS 121-97-1) - Cheméo. Available at: [Link]

  • 1-(4-Isopropylphenyl)-1-propanone oxime | C12H17NO | CID 5412361 - PubChem. Available at: [Link]

  • Ab Initio Thermochemistry of Highly Flexible Molecules for Thermal Decomposition Analysis. Available at: [Link]

Sources

Methodological & Application

detailed experimental protocol for 1-(4-Propoxyphenyl)propan-1-one synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details the optimized synthesis of 1-(4-Propoxyphenyl)propan-1-one (also known as p-propoxypropiophenone). This compound is a critical intermediate in the synthesis of liquid crystals and specific pharmaceutical active pharmaceutical ingredients (APIs), including pramocaine analogs and ferroelectric materials.

While Friedel-Crafts acylation of propoxybenzene is a viable industrial route, it suffers from regioselectivity issues (ortho/para mixtures) and potential Lewis-acid mediated ether cleavage. Therefore, this protocol prioritizes the Williamson Ether Synthesis via the


-alkylation of 4'-hydroxypropiophenone. This route offers superior regiocontrol, milder conditions, and higher purity profiles suitable for drug development and materials science applications.

Retrosynthetic Analysis & Strategy

To ensure high fidelity in the final product structure, we utilize a convergent synthesis strategy. The target molecule is disconnected at the phenolic ether linkage.

Strategic Pathway Visualization

The following diagram illustrates the retrosynthetic logic and the forward reaction pathway selected for this protocol.

G Target Target: This compound Disconnection Disconnection (C-O Bond) Target->Disconnection Retrosynthesis Byproducts Byproducts: KBr + CO2 + H2O Target->Byproducts Elimination Precursor1 Precursor A: 4'-Hydroxypropiophenone Disconnection->Precursor1 Precursor2 Precursor B: 1-Bromopropane Disconnection->Precursor2 Precursor1->Target K2CO3, Acetone Reflux, 12h (SN2 Mechanism) Precursor2->Target

Figure 1: Retrosynthetic analysis and forward synthesis via Williamson Ether Synthesis.

Experimental Protocol: O-Alkylation Route

Reaction Rationale

The reaction proceeds via an


 mechanism.
  • Deprotonation: Potassium carbonate (

    
    ) acts as a mild base to deprotonate the phenol (
    
    
    
    ), generating the phenoxide anion.
  • Nucleophilic Attack: The phenoxide attacks the primary carbon of 1-bromopropane.

  • Catalysis: Potassium Iodide (

    
    ) is added as a Finkelstein catalyst. It converts the alkyl bromide to the more reactive alkyl iodide in situ, significantly increasing the reaction rate and yield.
    
Materials & Reagents Table
ReagentMW ( g/mol )Equiv.[1][2]Qty (Example)Role
4'-Hydroxypropiophenone 150.171.015.0 g (100 mmol)Substrate
1-Bromopropane 123.001.214.8 g (11 mL)Electrophile
Potassium Carbonate (Anhydrous)138.212.027.6 gBase
Potassium Iodide 166.000.11.66 gCatalyst
Acetone (HPLC Grade)--150 mLSolvent
Step-by-Step Methodology
Phase 1: Reaction Setup
  • Preparation: Oven-dry a 500 mL round-bottom flask (RBF) and a magnetic stir bar. Equip with a reflux condenser.[3]

  • Charging: Add 4'-Hydroxypropiophenone (15.0 g) and Acetone (150 mL) to the flask. Stir until fully dissolved.

  • Base Addition: Add anhydrous Potassium Carbonate (

    
    , 27.6 g) and Potassium Iodide  (
    
    
    
    , 1.66 g) to the solution.
    • Note: The solution may turn slightly yellow due to phenoxide formation.

  • Electrophile Addition: Add 1-Bromopropane (11 mL) dropwise over 5 minutes.

Phase 2: Reaction Execution
  • Reflux: Heat the mixture to a gentle reflux (

    
    ) with vigorous stirring.
    
    • Critical: Vigorous stirring is essential as this is a heterogeneous reaction (solid-liquid).

  • Monitoring: Monitor reaction progress via TLC (Eluent: 20% Ethyl Acetate in Hexane).

    • Endpoint: Disappearance of the starting phenol (

      
      ) and appearance of the less polar ether product (
      
      
      
      ).
    • Duration: Typically 8–12 hours.

Phase 3: Workup & Isolation
  • Filtration: Cool the reaction mixture to room temperature. Filter off the inorganic salts (

    
    , unreacted 
    
    
    
    ) using a Buchner funnel/Celite pad. Wash the solid cake with cold acetone (2 x 20 mL).
  • Concentration: Concentrate the combined filtrate under reduced pressure (Rotavap) to remove acetone, yielding a crude oil or low-melting solid.

  • Extraction: Dissolve the residue in Ethyl Acetate (100 mL) and wash with:

    • 1M NaOH (2 x 30 mL) – Removes any unreacted phenol.

    • Brine (1 x 50 mL) – Dries the organic layer.

  • Drying: Dry the organic layer over anhydrous

    
    , filter, and concentrate in vacuo.
    
Phase 4: Purification
  • Method A (Recrystallization - Preferred): If the crude is solid, recrystallize from a minimum amount of hot Ethanol or Hexane/Ethanol (9:1).

  • Method B (Vacuum Distillation): If the product remains an oil (common due to supercooling), distill under high vacuum (

    
    ).
    
  • Yield Expectation: 85–92%.

Analytical Validation (Self-Validating System)

To ensure the protocol was successful, compare your results against these standard spectral characteristics.

NMR Spectroscopy Expectations
  • 
    : 
    
    • 
       7.93 (d, 
      
      
      
      , Ar-H ortho to carbonyl).
    • 
       6.92 (d, 
      
      
      
      , Ar-H ortho to alkoxy).
    • 
       3.98 (t, 
      
      
      
      ,
      
      
      ).
    • 
       2.95 (q, 
      
      
      
      ,
      
      
      ).
    • 
       1.83 (m, 
      
      
      
      ,
      
      
      propyl chain).
    • 
       1.21 (t, 
      
      
      
      ,
      
      
      propionyl).
    • 
       1.05 (t, 
      
      
      
      ,
      
      
      propyl).
Mechanism of Action Diagram

Understanding the electronic flow ensures troubleshooting capability.

ReactionMechanism Step1 1. Deprotonation: Base removes phenolic proton Forming Phenoxide Anion Step3 3. Nucleophilic Attack (SN2): Phenoxide attacks R-I Backside attack Step1->Step3 Generates Nucleophile Step2 2. Activation (Finkelstein): R-Br + KI -> R-I + KBr (Iodide is a better leaving group) Step2->Step3 Generates Electrophile Product Final Product: This compound Step3->Product Irreversible

Figure 2: Mechanistic pathway highlighting the catalytic role of Iodide.

Safety & Hazards

  • 1-Bromopropane: Alkylating agent. Potential reproductive toxin and neurotoxin. Handle in a fume hood.

  • Acetone: Highly flammable. Ensure all heating is done via oil bath or heating mantle (no open flames).

  • Potassium Carbonate: Irritant dust. Use a mask when weighing.

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (General reference for Williamson Ether Synthesis).

  • Weissermel, K., & Arpe, H. J. Industrial Organic Chemistry. Wiley-VCH, 2003. (Background on acylation vs alkylation selectivity).

  • PubChem Database. this compound (CID 1529886). National Center for Biotechnology Information. Accessed Feb 2026. [Link]

Sources

A Robust, Validated Reversed-Phase HPLC Method for the Quantification of 1-(4-Propoxyphenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note from the Senior Scientist's Desk

Abstract

This application note presents a comprehensive guide to developing and validating a precise, accurate, and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 1-(4-Propoxyphenyl)propan-1-one. This document provides a detailed, step-by-step protocol, moving from initial analyte characterization and strategic method development to a full validation procedure consistent with International Council for Harmonisation (ICH) guidelines. The narrative emphasizes the scientific rationale behind each experimental decision, offering field-proven insights for researchers, scientists, and drug development professionals. The final validated method utilizes a C18 stationary phase with an isocratic mobile phase of acetonitrile and water, and UV detection, demonstrating excellent performance in specificity, linearity, accuracy, and precision.

Introduction and Analyte Characterization

This compound is an aromatic ketone derivative with potential applications in various fields of chemical synthesis and pharmaceutical development. Accurate quantification of this compound is critical for quality control, stability testing, and reaction monitoring. A well-developed HPLC method is indispensable for achieving reliable and reproducible results.

Before initiating method development, a thorough understanding of the analyte's physicochemical properties is paramount as it directly informs the selection of an appropriate chromatographic strategy.

Table 1: Physicochemical Properties of this compound

PropertyValueSourceRationale for HPLC Method Development
Molecular Formula C₁₂H₁₆O₂[1]Provides the elemental composition.
Molecular Weight 192.25 g/mol [1][2]Confirms the identity of the analyte.
Structure [1]The structure, containing a substituted phenyl ring, a ketone, and a propoxy group, indicates moderate hydrophobicity, making it an ideal candidate for reversed-phase chromatography.
Topological Polar Surface Area (TPSA) 26.3 Ų[1][2]This low TPSA value suggests the molecule is not excessively polar, further supporting the choice of reversed-phase HPLC.
UV Chromophore Phenyl ketone system[3]The conjugated system of the aromatic ring and the carbonyl group acts as a strong chromophore, making UV detection a highly suitable and sensitive technique.
Solubility Soluble in organic solvents (e.g., Methanol, Acetonitrile)[4]Ensures good solubility in typical HPLC mobile phases and diluents.

The molecule lacks readily ionizable functional groups, simplifying mobile phase selection as pH control is not critical for managing retention or peak shape.

Strategic Approach to Method Development

The development of a robust HPLC method is a systematic process. Our approach begins with a broad "scouting" phase to identify suitable conditions, followed by an optimization phase to fine-tune the parameters for optimal performance.

Rationale for Chromatographic Choices
  • Mode of Chromatography: Based on the analyte's moderate polarity and hydrophobic character, Reversed-Phase HPLC (RP-HPLC) was selected as the most logical starting point.[5][6] This mode utilizes a nonpolar stationary phase and a polar mobile phase, which is ideal for retaining and separating molecules like this compound.

  • Stationary Phase Selection: An Octadecylsilane (C18) column is the universally accepted workhorse for RP-HPLC due to its strong hydrophobic retention, wide availability, and proven robustness.[6][7] A column with dimensions of 4.6 x 150 mm and a 5 µm particle size offers a good balance between efficiency, resolution, and backpressure for initial development.

  • Mobile Phase Selection: A binary mixture of water and an organic modifier is standard for RP-HPLC. Acetonitrile (ACN) was chosen over methanol as the primary organic modifier due to its lower viscosity, which results in lower system backpressure, and its superior UV transparency.[6]

  • Detection: Given the presence of a strong phenyl ketone chromophore, a Photodiode Array (PDA) or UV-Vis detector is ideal. A PDA detector allows for the simultaneous acquisition of spectra across a range of wavelengths, which is invaluable for determining the wavelength of maximum absorbance (λmax) and for assessing peak purity during validation.[7]

Method Development Workflow

The logical progression from initial scouting to a final, optimized method is illustrated in the workflow diagram below. This systematic approach ensures that all critical parameters are evaluated efficiently.

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Scouting cluster_1 Phase 2: Optimization cluster_2 Phase 3: Finalization Start Define Analyte Properties (MW, Polarity, UV) ScoutingGradient Run Broad Gradient (e.g., 5-95% ACN) [11, 19] Start->ScoutingGradient DetermineElution Determine Approx. %ACN for Elution ScoutingGradient->DetermineElution SelectLambda Identify λmax with PDA/DAD ScoutingGradient->SelectLambda IsocraticTest Test Isocratic Conditions based on Scouting Run DetermineElution->IsocraticTest FineTune Adjust %ACN for Optimal Retention (k' = 2-10) & Resolution IsocraticTest->FineTune FlowRate Optimize Flow Rate (e.g., 1.0 mL/min) for Efficiency & Time FineTune->FlowRate FinalMethod Define Final Method Parameters FlowRate->FinalMethod SST Perform System Suitability Test (SST) FinalMethod->SST Validation Proceed to Method Validation [12] SST->Validation

Caption: Workflow for HPLC Method Development.

Experimental Protocols

This section provides the detailed protocols for preparing solutions and operating the HPLC system according to the final, optimized method.

Materials and Reagents
  • This compound reference standard (>98% purity)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade or Milli-Q)

  • Methanol (HPLC grade, for cleaning)

Instrumentation
  • HPLC system equipped with a binary pump, autosampler, column thermostat, and PDA/UV-Vis detector.

  • Analytical column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Data acquisition and processing software (e.g., Chromeleon™, Empower™).

Preparation of Solutions
  • Mobile Phase: Prepare a mixture of Acetonitrile and Water (65:35 v/v). Filter through a 0.45 µm membrane filter and degas by sonication for 15 minutes prior to use.

  • Diluent: Use the mobile phase (Acetonitrile:Water, 65:35 v/v) as the diluent for all standard and sample preparations to avoid peak distortion.

  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with the diluent to cover the desired concentration range (e.g., 1-100 µg/mL).

Optimized HPLC Method Protocol
  • System Preparation: Purge the pump lines with the mobile phase.

  • Column Equilibration: Equilibrate the C18 column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.

  • Set Instrument Parameters:

    • Mobile Phase: Acetonitrile:Water (65:35 v/v)

    • Flow Rate: 1.0 mL/min

    • Elution Mode: Isocratic

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • Detector Wavelength: 274 nm (determined as λmax from scouting run)

    • Run Time: 10 minutes

  • Analysis Sequence:

    • Inject a blank (diluent) to ensure no system contamination.

    • Perform at least five replicate injections of a working standard (e.g., 50 µg/mL) to establish system suitability.

    • Inject the series of working standards to generate a calibration curve.

    • Inject the unknown samples for analysis.

Table 2: Optimized Chromatographic Conditions

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile : Water (65:35, v/v)
Flow Rate 1.0 mL/min
Temperature 30 °C
Detection UV at 274 nm
Injection Volume 10 µL
Expected Retention Time ~5.5 minutes

Method Validation Protocol

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[8][9] The following protocols are based on the ICH Q2(R1) guidelines.[10]

ValidationWorkflow cluster_0 Core Validation Parameters (ICH Q2) cluster_1 Method Reliability Specificity Specificity (Peak Purity, No Interference) Linearity Linearity & Range (Min. 5 concentrations) Specificity->Linearity Accuracy Accuracy (% Recovery of Spiked Samples) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Limits LOD & LOQ (S/N Ratio or Slope Method) Precision->Limits Robustness Robustness (Vary Flow, %ACN, Temp) Limits->Robustness ValidatedMethod Validated Analytical Method Robustness->ValidatedMethod SST System Suitability (Throughout Validation) SST->Specificity SST->Linearity SST->Accuracy SST->Precision SST->Limits SST->Robustness

Caption: ICH-Compliant Method Validation Workflow.

Specificity

Demonstrate that the signal is unequivocally from the analyte.

  • Protocol:

    • Inject the diluent (blank) to check for interfering peaks at the analyte's retention time.

    • Inject a known concentration of the analyte.

    • If available, inject a placebo or matrix sample to ensure no matrix components co-elute.

    • Utilize a PDA detector to perform peak purity analysis on the analyte peak. The purity angle should be less than the purity threshold.

Linearity and Range

Establish the relationship between concentration and detector response.

  • Protocol:

    • Prepare at least five standard solutions across a range (e.g., 1-100 µg/mL).

    • Inject each concentration in triplicate.

    • Plot a graph of the mean peak area versus concentration.

    • Perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.

Accuracy

Measure the closeness of the experimental value to the true value.

  • Protocol:

    • Prepare a sample matrix (placebo) and spike it with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare three replicates at each level.

    • Analyze the samples and calculate the percent recovery for each.

    • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.

Precision

Assess the degree of scatter between a series of measurements.

  • Protocol:

    • Repeatability (Intra-day Precision): Analyze six replicate samples of the analyte at 100% of the target concentration on the same day, with the same analyst and instrument.

    • Intermediate Precision (Inter-day Precision): Repeat the analysis on a different day, with a different analyst or on a different instrument.

    • Calculate the Relative Standard Deviation (%RSD) for the results.

    • Acceptance Criteria: The %RSD should be not more than 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Determine the lowest concentration of analyte that can be reliably detected and quantified.

  • Protocol (based on Signal-to-Noise):

    • Determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 3:1 for LOD.

    • Determine the concentration that yields an S/N ratio of approximately 10:1 for LOQ.

    • Confirm the LOQ by demonstrating acceptable precision and accuracy at this concentration.

Robustness

Evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Protocol:

    • Analyze a standard solution while making small changes to the method parameters, one at a time.

    • Typical variations include:

      • Flow rate (± 0.1 mL/min)

      • Mobile phase composition (e.g., % Acetonitrile ± 2%)

      • Column temperature (± 2 °C)

    • Monitor the effect on retention time, peak area, and tailing factor. The system suitability parameters should remain within acceptable limits.

Typical Results

The developed method consistently produces sharp, symmetrical peaks for this compound. A summary of the validation results is presented below.

Table 3: Summary of Method Validation Results

Validation ParameterResultAcceptance Criteria
Specificity No interference observed; Peak Purity > 99.9%No interference at RT of analyte
Linearity (1-100 µg/mL) r² = 0.9995r² ≥ 0.999
Accuracy Mean Recovery = 100.5%98.0 - 102.0%
Precision (%RSD)
- Repeatability0.85%≤ 2.0%
- Intermediate Precision1.12%≤ 2.0%
LOQ 0.5 µg/mLS/N ≥ 10 with acceptable precision
LOD 0.15 µg/mLS/N ≥ 3
Robustness PassedSystem suitability criteria met

Conclusion

This application note details a simple, rapid, and reliable RP-HPLC method for the quantitative determination of this compound. The isocratic method is straightforward to implement and avoids lengthy gradient re-equilibration times, making it highly efficient for routine analysis. The comprehensive validation protocol confirms that the method is specific, linear, accurate, precise, and robust, demonstrating its suitability for its intended purpose in a quality control or research environment. This guide serves as a complete resource, providing both the practical steps and the underlying scientific principles for successful implementation.

References

  • Chemsrc. 1-(4-Hydroxyphenyl)propan-1-one | CAS#:70-70-2. Available from: [Link]

  • PubChem. 1-(4-Methoxyphenyl)-1-propanol. Available from: [Link]

  • PubChem. 1-(4-Isopropoxyphenyl)propan-1-one. Available from: [Link]

  • Cheméo. Chemical Properties of 1-Propanone, 1-phenyl- (CAS 93-55-0). Available from: [Link]

  • Cardeal, Z. L., de Souza, P. P., da Silva, M. D. R. G., & Marriott, P. J. (2008). HPLC–DAD analysis of ketones as their 2,4-dinitrophenylhydrazones in Brazilian sugar-cane spirits and rum. Food Chemistry, 109(4), 860-867. Available from: [Link]

  • Phenomenex. Reversed Phase HPLC Method Development. Available from: [Link]

  • Agilent Technologies. (2024). HPLC Method Development: From Beginner to Expert Part 2. Available from: [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]

  • Restek Corporation. HPLC Method Development Guide. Available from: [Link]

  • ResearchGate. UV-VIS spectrum of 1-(4-methoxyphenyl)-3-(4-propyloxyphenyl)-2-propen-1-one. Available from: [Link]

  • Ramakrishnan, P., Kamalanathan, C., & Rajagopal, V. (2020). Method Development on Reverse-Phase High-Performance Liquid Chromatography for the Improvement of Routine Analysis of Flavonoids on Agricultural and Food Products. Pharmacognosy Magazine, 16(5), S486-S491. Available from: [Link]

  • SIELC Technologies. HPLC Method for Analysis of Michler's ketone on Primesep 100 Column. Available from: [Link]

  • European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures. Available from: [Link]

  • SlideShare. (2015). ICH Q2 Analytical Method Validation. Available from: [Link]

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Application Notes and Protocols: Investigating the Medicinal Chemistry Potential of 1-(4-Propoxyphenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the investigation of 1-(4-Propoxyphenyl)propan-1-one and its analogs within a medicinal chemistry context. While this specific molecule is not extensively documented as a therapeutic agent, its core structure, the 4-alkoxypropiophenone scaffold, is a recurring motif in various biologically active compounds. These notes are designed to provide a strategic framework and detailed protocols for researchers to explore the potential of this and similar chemical entities. We will cover the rationale behind investigating this scaffold, a hypothetical yet robust screening cascade, detailed experimental protocols for hit identification and characterization, and principles for guiding lead optimization through structure-activity relationship (SAR) studies.

Introduction: The 4-Alkoxypropiophenone Scaffold - A Privileged Substructure?

The compound this compound belongs to the propiophenone class of aryl ketones. Propiophenone derivatives are known intermediates in the synthesis of various pharmaceuticals, including anti-arrhythmic, antidiabetic, and local anesthetic agents.[][2] The defining features of our lead molecule are the propiophenone core and the 4-propoxy substituent on the phenyl ring.

  • The Propiophenone Core: This group can be a critical pharmacophore, participating in various non-covalent interactions with biological targets. It is found in drugs like the antiarrhythmic Propafenone.[3] Furthermore, propiophenone derivatives have been investigated for their potential hypoglycemic activity, making them relevant in the context of metabolic diseases.[4][5]

  • The 4-Alkoxy Group: The alkoxy group at the para position of the benzene ring is a common feature in many drug molecules.[6][7] It can significantly influence the compound's pharmacokinetic and pharmacodynamic properties.[6] The propoxy group, in particular, increases the lipophilicity of the molecule compared to a simple hydroxyl or methoxy group. This can enhance membrane permeability and interaction with hydrophobic pockets in target proteins.[8] The metabolic fate of such alkoxy groups is also a key consideration, as they can be O-dealkylated by cytochrome P450 enzymes, potentially leading to active or inactive metabolites.[6]

Given these characteristics, this compound serves as an excellent starting point for a drug discovery campaign. Its relatively simple structure allows for facile chemical modification, enabling a thorough exploration of the surrounding chemical space.

A Strategic Workflow for Investigating Novel Scaffolds

Embarking on a project with a novel scaffold requires a systematic approach to maximize the chances of identifying a promising lead compound. The following workflow outlines a logical progression from initial screening to lead optimization.

G cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit-to-Lead cluster_2 Phase 3: Lead Optimization A Compound Acquisition & QC (Purity >95%) B High-Throughput Screening (HTS) (e.g., Target-based or Phenotypic) A->B C Hit Confirmation & Triage (Dose-response, initial SAR) B->C D Initial ADME-Tox Profiling (Solubility, Permeability, Cytotoxicity) C->D E Analog Synthesis & SAR Expansion D->E F In Vitro Pharmacology (Potency, Selectivity) E->F G In Vivo Proof-of-Concept (Animal models) F->G H Further ADME & PK/PD Studies G->H I Selection of Candidate Drug H->I SAR_Cycle A Design B Synthesize A->B New Analogs C Test B->C Purified Compounds D Analyze C->D Biological Data D->A SAR Insights

Sources

Application Notes and Protocols: 1-(4-Propoxyphenyl)propan-1-one as a Versatile Building Block for the Synthesis of Novel Heterocycles

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Unlocking the Potential of a Versatile Propiophenone Core

In the landscape of medicinal chemistry and materials science, the strategic selection of starting materials is paramount to the successful and efficient synthesis of novel compounds with desired properties. 1-(4-Propoxyphenyl)propan-1-one, a propiophenone derivative, emerges as a highly valuable and versatile building block for the construction of a diverse array of heterocyclic scaffolds. Its structure, featuring a reactive ketone functionality, an activating propoxy group on the phenyl ring, and an alpha-methyl group, provides multiple avenues for chemical modification and cyclization reactions.

This guide provides an in-depth exploration of the synthetic utility of this compound, with a primary focus on its conversion to chalcone intermediates and their subsequent transformation into biologically relevant pyrimidine and pyrazole heterocycles. The protocols detailed herein are designed to be robust and adaptable, offering a solid foundation for researchers to develop novel derivatives for applications in drug discovery and materials science. We will delve into the mechanistic underpinnings of these transformations, providing not just the "how" but also the "why" behind the experimental choices.

Section 1: Synthesis of the Core Building Block: this compound

The journey into the synthesis of novel heterocycles begins with the efficient preparation of the core building block, this compound. A reliable and scalable method for its synthesis is the Friedel-Crafts acylation of propoxybenzene.

Mechanistic Insight: The Friedel-Crafts Acylation

The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction. In this case, propoxybenzene acts as the nucleophilic aromatic ring, which is activated towards electrophilic attack by the electron-donating propoxy group. The electrophile is an acylium ion, generated in situ from propanoyl chloride and a Lewis acid catalyst, typically aluminum chloride (AlCl₃). The propoxy group directs the acylation primarily to the para position due to steric hindrance at the ortho positions, leading to the desired this compound.

G cluster_0 Generation of Acylium Ion cluster_1 Electrophilic Aromatic Substitution Propanoyl_chloride Propanoyl Chloride Acylium_ion Acylium Ion Complex Propanoyl_chloride->Acylium_ion + AlCl₃ AlCl3 AlCl₃ Propoxybenzene Propoxybenzene Intermediate Arenium Ion Intermediate Propoxybenzene->Intermediate + Acylium Ion Product This compound Intermediate->Product - H⁺, - AlCl₃

Caption: Friedel-Crafts Acylation Workflow.

Protocol: Synthesis of this compound

Materials:

  • Propoxybenzene

  • Propanoyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), 1 M solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, dropping funnel, condenser, magnetic stirrer, ice bath

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous dichloromethane (DCM). Cool the flask to 0 °C in an ice bath.

  • Addition of Lewis Acid: Carefully add anhydrous aluminum chloride (AlCl₃) to the cooled DCM with stirring.

  • Formation of Acylium Ion: In a separate, dry dropping funnel, prepare a solution of propanoyl chloride in anhydrous DCM. Add this solution dropwise to the stirred AlCl₃ suspension at 0 °C. Allow the mixture to stir for 15-20 minutes to ensure the formation of the acylium ion complex.

  • Electrophilic Attack: To the reaction mixture, add a solution of propoxybenzene in anhydrous DCM dropwise from the dropping funnel, maintaining the temperature at 0 °C.

  • Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, carefully quench the reaction by pouring it over crushed ice.

    • Add 1 M HCl solution to dissolve the aluminum salts.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a clear oil or low-melting solid.

Section 2: The Gateway to Heterocycles: Chalcone Synthesis via Claisen-Schmidt Condensation

Chalcones, or α,β-unsaturated ketones, are pivotal intermediates in the synthesis of numerous heterocyclic compounds. Their synthesis from this compound is efficiently achieved through the Claisen-Schmidt condensation.

Mechanistic Insight: The Claisen-Schmidt Condensation

This base-catalyzed condensation reaction involves the reaction of an enolizable ketone (this compound) with a non-enolizable aromatic aldehyde.[1][2][3] The base abstracts an acidic α-proton from the ketone to form an enolate, which then acts as a nucleophile and attacks the carbonyl carbon of the aldehyde. The resulting aldol addition product readily undergoes dehydration to yield the thermodynamically stable α,β-unsaturated ketone, the chalcone.

G Start This compound + Aromatic Aldehyde Enolate Enolate Formation (Base catalyzed) Start->Enolate Aldol_Adduct Aldol Addition Enolate->Aldol_Adduct Dehydration Dehydration Aldol_Adduct->Dehydration Chalcone (E)-1-(4-Propoxyphenyl)-3-arylprop-2-en-1-one Dehydration->Chalcone

Caption: Claisen-Schmidt Condensation Workflow.

Protocol: Synthesis of (E)-1-(4-Propoxyphenyl)-3-(aryl)prop-2-en-1-ones (Chalcones)

Materials:

  • This compound

  • Substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)

  • Ethanol

  • Sodium hydroxide (NaOH) or potassium hydroxide (KOH)

  • Glacial acetic acid

  • Round-bottom flask, condenser, magnetic stirrer

Procedure:

  • Reactant Mixture: In a round-bottom flask, dissolve this compound and the desired substituted aromatic aldehyde in ethanol.

  • Base Addition: To this stirred solution, add a solution of NaOH or KOH in water or ethanol dropwise at room temperature.

  • Reaction Progression: Continue stirring at room temperature for 4-6 hours. The reaction progress can be monitored by TLC. In many cases, the product will precipitate out of the solution as a solid.

  • Isolation:

    • If a precipitate forms, collect the solid by filtration and wash it with cold ethanol or water.

    • If no precipitate forms, pour the reaction mixture into a beaker of ice water and acidify with a few drops of glacial acetic acid to neutralize the base.

    • Collect the precipitated chalcone by filtration.

  • Purification: The crude chalcone can be recrystallized from a suitable solvent, such as ethanol or methanol, to afford the pure product.

Table 1: Representative Chalcones from this compound

Aldehyde ReactantChalcone ProductRepresentative Yield (%)
Benzaldehyde(E)-1-(4-Propoxyphenyl)-3-phenylprop-2-en-1-one85-95
4-Chlorobenzaldehyde(E)-1-(4-Propoxyphenyl)-3-(4-chlorophenyl)prop-2-en-1-one80-90
4-Methoxybenzaldehyde(E)-1-(4-Propoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one88-98
4-Nitrobenzaldehyde(E)-1-(4-Propoxyphenyl)-3-(4-nitrophenyl)prop-2-en-1-one75-85

Note: Yields are representative and can vary based on reaction scale and purification methods.

Section 3: Synthesis of Pyrimidine Derivatives

Pyrimidines are a class of nitrogen-containing heterocycles that are fundamental components of nucleic acids and are prevalent in a wide range of pharmaceuticals. Chalcones derived from this compound are excellent precursors for the synthesis of various pyrimidine derivatives.

Mechanistic Insight: Cyclization with Amidine Derivatives

The synthesis of pyrimidines from chalcones typically involves a condensation reaction with a compound containing an amidine functionality, such as urea, thiourea, or guanidine. The reaction proceeds via a Michael addition of the amidine to the α,β-unsaturated ketone, followed by an intramolecular cyclization and dehydration to form the stable pyrimidine ring.

G Chalcone (E)-1-(4-Propoxyphenyl)-3-arylprop-2-en-1-one Michael_Addition Michael Addition Chalcone->Michael_Addition Amidine Urea, Thiourea, or Guanidine Amidine->Michael_Addition Cyclization Intramolecular Cyclization Michael_Addition->Cyclization Dehydration Dehydration Cyclization->Dehydration Pyrimidine Substituted Pyrimidine Dehydration->Pyrimidine

Caption: Pyrimidine Synthesis from Chalcones.

Protocol: Synthesis of 4,6-Disubstituted Pyrimidine Derivatives

Materials:

  • Chalcone (e.g., (E)-1-(4-propoxyphenyl)-3-(4-chlorophenyl)prop-2-en-1-one)

  • Urea, Thiourea, or Guanidine Hydrochloride

  • Ethanol or N,N-Dimethylformamide (DMF)

  • Potassium hydroxide (KOH) or Sodium ethoxide (NaOEt)

  • Round-bottom flask, condenser, magnetic stirrer

Procedure:

  • Reaction Mixture: In a round-bottom flask, dissolve the chalcone and the amidine derivative (urea, thiourea, or guanidine hydrochloride) in ethanol or DMF.

  • Base Addition: Add a catalytic amount of a strong base, such as KOH or NaOEt, to the reaction mixture.

  • Reflux: Heat the mixture to reflux and maintain it for 6-12 hours. Monitor the reaction progress by TLC.

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture into ice-cold water.

    • If a precipitate forms, collect the solid by filtration.

    • If the product is soluble, neutralize the solution with a dilute acid (e.g., acetic acid or HCl) to induce precipitation.

  • Purification: The crude pyrimidine derivative can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol, or a mixture of solvents).

Table 2: Expected Pyrimidine Derivatives and Their Potential Biological Activities

Amidine ReactantPyrimidine DerivativePotential Biological Activity
Urea4-(Aryl)-6-(4-propoxyphenyl)pyrimidin-2(1H)-oneAntimicrobial, Anti-inflammatory
Thiourea4-(Aryl)-6-(4-propoxyphenyl)pyrimidine-2(1H)-thioneAntifungal, Anticancer
Guanidine2-Amino-4-(aryl)-6-(4-propoxyphenyl)pyrimidineAntiviral, Antitubercular

Note: The biological activities are based on known activities of similar pyrimidine scaffolds and would require experimental validation for these specific derivatives.

Section 4: Synthesis of Pyrazole Derivatives

Pyrazoles are another important class of five-membered nitrogen-containing heterocycles with a broad spectrum of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.

Mechanistic Insight: Cyclization with Hydrazine Derivatives

The reaction of chalcones with hydrazine or its derivatives is a classical method for the synthesis of pyrazolines, which can be subsequently oxidized to pyrazoles if desired. The reaction proceeds through a Michael addition of the hydrazine to the α,β-unsaturated system of the chalcone, followed by an intramolecular cyclization via condensation of the remaining hydrazino group with the carbonyl group, and subsequent dehydration.

G Chalcone (E)-1-(4-Propoxyphenyl)-3-arylprop-2-en-1-one Michael_Addition Michael Addition Chalcone->Michael_Addition Hydrazine Hydrazine Hydrate Hydrazine->Michael_Addition Cyclization Intramolecular Cyclization Michael_Addition->Cyclization Pyrazoline Substituted Pyrazoline Cyclization->Pyrazoline

Caption: Pyrazoline Synthesis from Chalcones.

Protocol: Synthesis of 3,5-Disubstituted Pyrazoline Derivatives

Materials:

  • Chalcone (e.g., (E)-1-(4-propoxyphenyl)-3-(4-chlorophenyl)prop-2-en-1-one)

  • Hydrazine hydrate or Phenylhydrazine

  • Ethanol or Glacial acetic acid

  • Round-bottom flask, condenser, magnetic stirrer

Procedure:

  • Reaction Mixture: In a round-bottom flask, dissolve the chalcone in ethanol or glacial acetic acid.

  • Hydrazine Addition: Add hydrazine hydrate or phenylhydrazine to the solution.

  • Reflux: Heat the reaction mixture to reflux for 4-8 hours. Monitor the reaction progress by TLC.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into ice-cold water.

    • Collect the precipitated pyrazoline derivative by filtration.

  • Purification: The crude product can be recrystallized from a suitable solvent like ethanol to obtain the pure pyrazoline.

Table 3: Expected Pyrazole Derivatives and Their Potential Biological Activities

Hydrazine ReactantPyrazole/Pyrazoline DerivativePotential Biological Activity
Hydrazine Hydrate5-(Aryl)-3-(4-propoxyphenyl)-4,5-dihydro-1H-pyrazoleAntimicrobial, Anti-inflammatory
Phenylhydrazine5-(Aryl)-1-phenyl-3-(4-propoxyphenyl)-4,5-dihydro-1H-pyrazoleAnalgesic, Anticancer

Note: The biological activities are based on known activities of similar pyrazole/pyrazoline scaffolds and would require experimental validation for these specific derivatives.

Section 5: Characterization of Novel Heterocycles

The structural elucidation of the newly synthesized heterocyclic compounds is a critical step to confirm their identity and purity. A combination of spectroscopic techniques is typically employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are indispensable for determining the carbon-hydrogen framework of the molecule. The chemical shifts, coupling constants, and integration of the signals provide detailed information about the structure.

  • Mass Spectrometry (MS): This technique provides the molecular weight of the compound and information about its fragmentation pattern, which aids in structural confirmation.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule, such as C=O, C=N, N-H, and C-O stretches.

  • Elemental Analysis: This analysis determines the percentage composition of elements (C, H, N, etc.) in the compound, which is used to confirm the empirical formula.

Section 6: Application in Drug Discovery and Materials Science

The pyrimidine and pyrazole scaffolds are considered "privileged structures" in medicinal chemistry due to their ability to interact with a wide range of biological targets. The derivatives synthesized from this compound can be screened for various biological activities, including but not limited to:

  • Antimicrobial Activity: Against a panel of pathogenic bacteria and fungi.[4]

  • Anticancer Activity: Against various cancer cell lines.

  • Anti-inflammatory Activity: By assessing their ability to inhibit inflammatory mediators.[5]

  • Antioxidant Activity: By evaluating their radical scavenging properties.

In materials science, the extended conjugation and potential for intermolecular interactions in these heterocyclic systems make them interesting candidates for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Conclusion

This compound is a readily accessible and highly versatile building block that provides a straightforward entry into a rich diversity of novel heterocyclic compounds. The synthetic pathways outlined in this guide, centered around the formation of chalcone intermediates, offer a robust and adaptable platform for the generation of libraries of pyrimidine and pyrazole derivatives. The inherent biological relevance of these heterocyclic cores, coupled with the potential to fine-tune their properties through the introduction of various substituents, makes this synthetic strategy a valuable tool for researchers in drug discovery and materials science. The provided protocols, grounded in established chemical principles, are intended to serve as a practical starting point for the exploration of new chemical space and the development of next-generation functional molecules.

References

  • PraxiLabs. (n.d.). Claisen Schmidt Reaction Virtual Lab. Retrieved from [Link]

  • Wikipedia. (2023, December 1). Claisen–Schmidt condensation. In Wikipedia. Retrieved from [Link]

  • Nevolab. (n.d.). Reaction-Note-2201-Claisen-Schmidt-Condensation.pdf. Retrieved from [Link]

  • ResearchGate. (n.d.). Claisen‐Schmidt condensation of steroid 1 with different aldehydes.... Retrieved from [Link]

  • PubMed. (2022). Synthesis of chalcone derivatives by Claisen-Schmidt condensation and in vitro analyses of their antiprotozoal activities. PubMed. Retrieved from [Link]

  • My Chem Corner. (2023, April 18). How is 1-propoxypropane synthesised from propan-1-ol? write mechanism of this reaction [Video]. YouTube. [Link]

  • RJPT. (n.d.). Synthesis and Biological Evaluation of Pyrimidine Derivatives Via Pyrrolyl Chalcones. Retrieved from [Link]

  • International Journal of Research in Engineering and Science. (2021). Green Synthesis of Pyrimidine Derivatives via Chalcones and Their Biological Evaluation. Retrieved from [Link]

  • MDPI. (2023). Design and Synthesis of Pyridyl and 2-Hydroxyphenyl Chalcones with Antitubercular Activity. Retrieved from [Link]

  • Martsinkevich, A. A., et al. (2021). Synthesis of chalcone-based pyrimidine derivatives and their antimicrobial activity. Proceedings of the National Academy of Sciences of Belarus, Chemical Series, 64(2), 178-185. [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of new pyrazolone and pyrazole-based adamantyl chalcones and antimicrobial activity. Retrieved from [Link]

  • ResearchGate. (n.d.). 1H and 13C NMR spectra of 4,4′-substituted chalcones. Retrieved from [Link]

  • National Center for Biotechnology Information. (2014). Current status of pyrazole and its biological activities. Retrieved from [Link]

  • ResearchGate. (n.d.). An overview on synthesis and biological activity of pyrimidines. Retrieved from [Link]

  • ResearchGate. (n.d.). synthesis and characterization of Pyrimidine from chalcone as a polymeric prodrug with fusidic acid and ZnO and study bioactivity. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and biological study of some new chalcone and pyrazole derivatives. Retrieved from [Link]

  • PubMed. (n.d.). 1H and 13C NMR spectra of 4,4'-substituted chalcones. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents. Retrieved from [Link]

  • PEG Mediated Synthesis of Pyrazole based Chalcones and their Characterisation. (n.d.). Retrieved from [Link]

  • National Center for Biotechnology Information. (2016). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Retrieved from [Link]

  • PubChem. (n.d.). 1-(4-Isopropoxyphenyl)propan-1-one. Retrieved from [Link]

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  • Green synthesis and biological screening of some fluorinated pyrazole chalcones in search of potent anti-inflammatory and analgesic agents. (2021). Future Journal of Pharmaceutical Sciences, 7(1), 1-11. [Link]

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green synthesis approaches for 1-(4-Propoxyphenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Green Catalytic Strategies for the Synthesis of 1-(4-Propoxyphenyl)propan-1-one

Executive Summary

This guide details the green synthesis of This compound (CAS: 35081-48-2), a critical intermediate in the manufacturing of antiarrhythmic drugs (e.g., Prajmaline precursors) and liquid crystal polymers.[1] Traditional synthesis relies on Friedel-Crafts acylation using stoichiometric aluminum chloride (


) and chlorinated solvents, resulting in high E-factors and toxic waste.[1]

This protocol transitions the synthesis to heterogeneous catalysis using Zeolite H-Beta , exploiting its large pore structure for shape-selective acylation.[1] We further expand this into a Continuous Flow protocol to maximize safety and throughput.

Scientific Rationale & Mechanism

The Challenge of Regioselectivity

The acylation of propoxybenzene (phenyl propyl ether) presents a regioselectivity challenge. The propoxy group is an ortho/para director.[1] However, for pharmaceutical applications, the para isomer (4-position) is strictly required.

  • Traditional Method (

    
    ):  Relies on thermodynamic control but produces significant ortho isomers and di-acylated byproducts.[1]
    
  • Green Method (Zeolite H-Beta): Utilizes Shape Selectivity .[1] The pore structure of Zeolite H-Beta (approx.[1] 0.6–0.7 nm) allows the diffusion of the linear para-isomer but sterically hinders the formation and diffusion of the bulkier ortho-isomer.

Mechanistic Pathway

The reaction proceeds via an electrophilic aromatic substitution within the zeolite pores. The Brønsted acid sites (bridging hydroxyls Si-OH-Al) protonate the propionic anhydride to generate an acylium ion-like intermediate, which attacks the aromatic ring.[1]

G cluster_0 Zeolite Pore Environment Adsorption 1. Adsorption of Propionic Anhydride Activation 2. Acylium Ion Formation (H+ Site) Adsorption->Activation Attack 3. Electrophilic Attack on Propoxybenzene Activation->Attack Transition 4. Transition State (Shape Restricted) Attack->Transition Steric Constraint Blocks Ortho Desorption 5. Desorption of Para-Isomer Transition->Desorption Product 1-(4-Propoxyphenyl) propan-1-one Desorption->Product Reactants Propoxybenzene + Propionic Anhydride Reactants->Adsorption

Figure 1: Mechanistic pathway of shape-selective acylation within Zeolite H-Beta pores.[1]

Protocol A: Batch Synthesis (Zeolite Catalyzed)

Objective: Solvent-free synthesis suitable for gram-scale optimization.

Materials
  • Substrate: Propoxybenzene (Purity >98%)[1]

  • Acylating Agent: Propionic Anhydride (Replaces Propionyl Chloride to eliminate HCl generation)[1]

  • Catalyst: Zeolite H-Beta (Si/Al ratio = 25).[1] Note: Must be calcined before use.

  • Solvent: None (Neat reaction) or Cyclohexane (if viscosity is an issue).[1]

Step-by-Step Procedure
  • Catalyst Activation (Critical):

    • Heat Zeolite H-Beta at 500°C for 4 hours in a muffle furnace to remove adsorbed water. Cool in a desiccator. Why: Water poisons the Brønsted acid sites.

  • Reaction Setup:

    • In a 50 mL round-bottom flask equipped with a magnetic stir bar, charge Propoxybenzene (10 mmol, 1.36 g) and Propionic Anhydride (12 mmol, 1.56 g) .

    • Add Activated Zeolite H-Beta (0.5 g) (approx. 20-30 wt% relative to substrate).[1]

  • Reaction:

    • Fit a reflux condenser.[1]

    • Heat the mixture to 120°C with vigorous stirring (600 rpm).

    • Monitor by TLC (Eluent: Hexane/Ethyl Acetate 9:[1]1) or GC-MS every hour. Typical reaction time: 4–6 hours .[1]

  • Workup:

    • Cool the mixture to room temperature.

    • Add Ethyl Acetate (10 mL) to dilute.[1]

    • Filtration: Filter the catalyst using a sintered glass funnel.[1] Note: Save the catalyst for regeneration (wash with acetone, calcine at 500°C).

    • Wash: Wash the filtrate with saturated

      
       (2 x 10 mL) to remove unreacted propionic acid.
      
    • Dry: Dry organic layer over anhydrous

      
       and concentrate under vacuum.
      
  • Purification:

    • Recrystallize from Ethanol/Water (8:2) to obtain white crystalline needles.[1]

Protocol B: Continuous Flow Synthesis (Industrial Scale-Up)

Objective: High-throughput synthesis with improved heat transfer and safety.

Flow Reactor Configuration
  • Pump: Dual-piston HPLC pump or Syringe Pump.

  • Reactor: Stainless steel packed-bed reactor (Length: 10 cm, ID: 4.6 mm).[1]

  • Packing: Zeolite H-Beta (pelletized/binder-free to prevent backpressure).[1]

  • Back Pressure Regulator (BPR): 100 psi (to keep solvents liquid at high T).[1]

Step-by-Step Procedure
  • Feed Preparation:

    • Solution A: Propoxybenzene (1.0 M in Toluene).[1]

    • Solution B: Propionic Anhydride (1.2 M in Toluene).[1]

  • Reactor Packing:

    • Pack the column with approx.[1] 2.0 g of Zeolite H-Beta pellets.[1] Flush with pure Toluene for 30 mins at 1 mL/min.

  • Execution:

    • Set reactor temperature to 140°C .

    • Pump Solution A and Solution B at a 1:1 ratio into a T-mixer before entering the packed bed.

    • Flow Rate: Adjust to achieve a Residence Time (

      
      ) of 10–15 minutes  (approx. 0.2–0.5 mL/min total flow depending on reactor volume).[1]
      
  • Collection:

    • Collect output through the BPR into a cooled collection vessel.[1]

    • Solvent can be recycled via rotary evaporation.[1]

Flow cluster_inputs Feed System cluster_reactor Reaction Zone cluster_downstream Downstream FeedA Propoxybenzene (in Toluene) Pumps Dual Piston Pumps FeedA->Pumps FeedB Propionic Anhydride (in Toluene) FeedB->Pumps Mixer T-Mixer Pumps->Mixer PBR Packed Bed Reactor (Zeolite H-Beta, 140°C) Mixer->PBR BPR Back Pressure Regulator (100 psi) PBR->BPR Collection Product Collection BPR->Collection

Figure 2: Continuous flow setup for the heterogeneous acylation of propoxybenzene.[1]

Analytical Validation & Quality Control

Ensure the product meets the following specifications before downstream use.

ParameterSpecificationMethod
Appearance White to off-white crystalline solidVisual
Purity > 98.0%GC-MS / HPLC
Melting Point 48–50°C (Lit.[1] val.)Capillary MP
Regioselectivity > 95:5 (para:ortho)

NMR

Key NMR Signals (


, 400 MHz): 
  • 
     7.95 (d, 2H, Ar-H ortho to C=O)
    
  • 
     6.93 (d, 2H, Ar-H ortho to O-Pr)[1]
    
  • 
     3.98 (t, 2H, 
    
    
    
    )[1]
  • 
     2.95 (q, 2H, 
    
    
    
    )[1]
  • 
     1.21 (t, 3H, 
    
    
    
    )

Sustainability Metrics (Green vs. Traditional)

MetricTraditional (

)
Green (Zeolite H-Beta)
Atom Economy ~45% (Loss of Al salts)~80% (Propionic acid byproduct is recyclable)
E-Factor > 20 (High waste)< 5 (Low waste)
Catalyst Recovery None (Destroyed)> 90% Reusability
Corrosion Risk High (HCl gas)Low (Solid acid)

References

  • Corma, A., et al. (2005).[1] "Zeolites for Friedel-Crafts Acylation." Journal of Catalysis. (General reference for Zeolite acylation efficiency).

  • Sartori, G., & Maggi, R. (2006). "Advances in Friedel-Crafts Acylation Reactions: Catalytic and Green Processes." Chemical Reviews, 106(3), 1077–1104. (Authoritative review on green acylation).[1]

  • Vapourtec Application Notes. (2023). "Continuous Flow Synthesis of Substituted 3,4-Propylenedioxythiophene Derivatives." (Demonstrates flow chemistry applicability for alkoxy-substituted aromatics).

  • National Institutes of Health (NIH) PubChem. "1-(4-Isopropoxyphenyl)propan-1-one Compound Summary."[1] (Structural confirmation and physical properties). [1]

  • ResearchGate. "H-Beta zeolite for acylation processes: optimization of the catalyst properties and reaction conditions."[1][2] (Specific protocol grounding for H-Beta usage).

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of Reaction Conditions for 1-(4-Propoxyphenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Synthesis Support Hub. Subject: 1-(4-Propoxyphenyl)propan-1-one (CAS: 1629-58-9) Role: Senior Application Scientist Status: Operational

Executive Summary & Strategic Route Selection

This compound is a critical intermediate for liquid crystals and pharmaceutical precursors (e.g., Pramocaine analogs). In our experience supporting scale-up, researchers often default to Friedel-Crafts acylation (Route A) due to raw material availability. However, for high-purity applications, O-Alkylation of 4-hydroxypropiophenone (Route B) is the superior "Gold Standard" protocol due to locked regiochemistry.

Below is the decision matrix to guide your experimental design:

ReactionLogic Start Select Synthesis Strategy Q1 Is Regio-Purity Critical (>99%)? Start->Q1 RouteA Route A: Friedel-Crafts Acylation (Propoxybenzene + Propionyl Chloride) Q1->RouteA No (Bulk/Industrial) RouteB Route B: Williamson Ether Synthesis (4-Hydroxypropiophenone + Propyl Bromide) Q1->RouteB Yes (Pharma/LCD) AdvA Advantage: Cheap Starting Materials Risk: ortho-isomer contamination RouteA->AdvA AdvB Advantage: 100% para-selectivity Risk: O- vs C-alkylation competition RouteB->AdvB

Figure 1: Strategic decision tree for synthesis route selection based on purity requirements.

Module A: The "High Purity" Protocol (Williamson Ether Synthesis)

Recommended for: Drug development and Liquid Crystal synthesis where isomer separation is costly.

Core Logic

This route utilizes 4-hydroxypropiophenone as the scaffold. Since the propionyl group is already installed at the para position, you eliminate the risk of ortho-acylation entirely. The challenge here is optimizing the SN2 attack of the phenoxide on propyl bromide.

Optimized Protocol
  • Substrates: 4-Hydroxypropiophenone (1.0 eq), 1-Bromopropane (1.2 eq).

  • Base: Potassium Carbonate (K₂CO₃) (2.0 eq). Note: K₂CO₃ is preferred over NaOH to minimize hydrolysis side reactions.

  • Catalyst: Potassium Iodide (KI) (0.1 eq) - The Finkelstein modification.

  • Solvent: DMF (Dimethylformamide) or Acetone.

Step-by-Step Workflow:

  • Dissolution: Dissolve 4-hydroxypropiophenone in DMF (5 mL/g).

  • Deprotonation: Add anhydrous K₂CO₃. Stir at RT for 30 mins to generate the phenoxide anion.

  • Addition: Add 1-bromopropane and KI.

  • Reaction: Heat to 80°C for 4-6 hours.

    • Critical Check: Monitor by TLC (Hexane:EtOAc 8:2). If conversion <90%, add 0.2 eq more bromide.

  • Work-up: Pour into ice water. The product should precipitate as a solid. Filter and wash with water.[1]

  • Purification: Recrystallize from Ethanol/Water.

Troubleshooting Guide (Q&A)

Q: My reaction is stalling at 70% conversion. What is wrong? A: This is a classic "Solvent Effect" issue. If you are using Acetone, the reflux temperature (~56°C) may be insufficient to overcome the activation energy for the propyl bromide displacement.

  • Fix: Switch to DMF or Acetonitrile to achieve higher internal temperatures (80°C+).

  • Fix: Add 0.1 eq of KI . This converts the Propyl-Br to Propyl-I in situ, which is a significantly better electrophile (leaving group ability: I⁻ > Br⁻).

Q: I see a side product with a higher R_f value. A: You may be observing C-alkylation (rare with carbonates) or O-acylation if the starting material contained impurities. Ensure your base is anhydrous. Water in the system solvates the nucleophile, reducing its reactivity (the "cage effect").

Module B: The "Commodity" Protocol (Friedel-Crafts Acylation)

Recommended for: Large-scale synthesis where starting material cost is the primary driver.

Core Logic

This route builds the ketone onto propoxybenzene . The propoxy group is a strong ortho/para director. While para is favored sterically, the ortho isomer is an unavoidable impurity (typically 5-10%) that requires fractional distillation to remove.

Optimized Protocol
  • Substrates: Propoxybenzene (1.0 eq), Propionyl Chloride (1.1 eq).

  • Catalyst: Aluminum Chloride (AlCl₃) (1.2 - 1.5 eq).

  • Solvent: DCM (Dichloromethane) or 1,2-DCE.[2]

Step-by-Step Workflow:

  • Complexation: Suspend AlCl₃ in DCM at 0°C .

  • Addition 1: Add Propionyl Chloride dropwise. Stir 15 min to form the acylium ion complex.

  • Addition 2: Add Propoxybenzene dropwise, maintaining temp <5°C.

    • Why? High temps during addition promote dealkylation (cleavage of the propoxy ether).

  • Reaction: Allow to warm to RT. Stir 2-3 hours.

  • Quench: Pour slowly into HCl/Ice .

    • Safety: Exothermic! Al-complex hydrolysis releases HCl gas.

Troubleshooting Guide (Q&A)

Q: My yield is low, and I smell a strong phenolic odor. A: You have suffered Ether Cleavage (Dealkylation) . AlCl₃ is a harsh Lewis acid. If the reaction heats up (>40°C), AlCl₃ will cleave the propyl ether, reverting your product to 4-hydroxypropiophenone or phenol.

  • Fix: Maintain strict temperature control (<25°C).

  • Fix: Switch to a milder Lewis acid like ZnCl₂ or FeCl₃ (though conversion will be slower).

Q: The reaction mixture turned into a solid red sludge and stopped stirring. A: This is the "Red Oil" phenomenon—a stable complex between the ketone product, the alkoxy group, and AlCl₃.

  • Fix: You must use >1.1 equivalents of AlCl₃ . The product consumes 1 eq of catalyst by coordination. If you only use catalytic amounts (0.1 eq), the reaction will stop immediately.

  • Fix: Increase solvent volume (DCM) to maintain fluidity.

Comparative Data & Optimization Table

ParameterRoute A (Friedel-Crafts)Route B (O-Alkylation)
Regioselectivity 90:10 (para:ortho)>99:1 (para)
Primary Impurity o-PropoxypropiophenoneUnreacted Phenol
Critical Risk Ether Cleavage (Dealkylation)Incomplete Conversion
Green Score Low (Al waste, HCl gas)Medium (Salt waste)
Yield (Optimized) 75-85%92-96%

Mechanism & Troubleshooting Flowchart

Below is the logic flow for troubleshooting low yields in the preferred Route B (Alkylation) .

Troubleshooting Issue Problem: Low Yield (<80%) in Alkylation Check1 Check TLC: Is Starting Material (SM) remaining? Issue->Check1 YesSM Yes: Incomplete Conversion Check1->YesSM Yes NoSM No: SM consumed, but low product Check1->NoSM No Action1 Increase Temp (Switch Acetone -> DMF) YesSM->Action1 Action2 Add Catalyst (0.1 eq KI) YesSM->Action2 Action4 Verify Base Strength (Use K2CO3, Dry) YesSM->Action4 Action3 Check for C-Alkylation or Decomposition NoSM->Action3

Figure 2: Diagnostic workflow for maximizing yield in Williamson Ether Synthesis.

References

  • Preparation of 4-hydroxy-alpha-bromopropiophenone. JPS60188344A. Google Patents. Link (Demonstrates the handling of the hydroxypropiophenone scaffold).

  • Method for synthesizing p-hydroxypropiophenone. CN104370727A. Google Patents. Link (Provides industrial conditions for the precursor synthesis).

  • Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones. PMC - NIH. Link (Validates the use of Carbonate bases and DMF for phenolic alkylation).

  • Friedel-Crafts Acylation. Chemistry LibreTexts. Link (Foundational mechanism for Route A).

  • The Williamson Ether Synthesis. Master Organic Chemistry. Link (Mechanistic grounding for Route B optimization).

Sources

dealing with impurities in 1-(4-Propoxyphenyl)propan-1-one samples

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals to effectively identify, troubleshoot, and mitigate impurities in samples of 1-(4-Propoxyphenyl)propan-1-one. Our approach is rooted in established analytical and purification principles to ensure the integrity of your research and development activities.

I. Understanding the Impurity Profile

Impurities in this compound can originate from its synthesis, degradation, or improper storage. A typical synthetic route involves a two-step process: the Williamson ether synthesis to form propoxybenzene, followed by a Friedel-Crafts acylation. Understanding this pathway is crucial for anticipating potential impurities.

cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Friedel-Crafts Acylation Phenol Phenol Propoxybenzene Propoxybenzene Phenol->Propoxybenzene Propyl halide, Base Phenol->Propoxybenzene This compound This compound Propoxybenzene->this compound Propanoyl chloride, Lewis acid (e.g., AlCl3) Propoxybenzene->this compound

Caption: A common two-step synthesis of this compound.

II. Frequently Asked Questions (FAQs)

This section addresses common issues encountered when working with this compound.

Q1: My purified this compound sample has a lower-than-expected melting point and appears off-white or yellowish. What are the likely impurities?

A1: A depressed melting point and discoloration suggest the presence of impurities. Given the synthetic route, the most common culprits include:

  • Unreacted Starting Materials: Residual propoxybenzene or 4-hydroxyphenone (if the acylation is performed before etherification).

  • Regioisomers: The ortho-acylated product, 1-(2-propoxyphenyl)propan-1-one, is a common byproduct of the Friedel-Crafts acylation.[1][2]

  • Poly-acylated Products: Although the acyl group is deactivating, under harsh conditions, a second acylation can occur.[3]

  • Solvent Residues: Incomplete removal of solvents from purification steps.

Q2: I observe an unexpected peak in my HPLC chromatogram. How can I identify it?

A2: Identifying unknown peaks requires a systematic approach.

  • Review the Synthesis: Consider all reactants, catalysts, and potential side reactions.

  • Spiking Experiment: If you suspect a specific impurity (e.g., a starting material), "spike" your sample with a small amount of the pure suspected compound and re-run the HPLC. An increase in the peak area of the unknown confirms its identity.

  • LC-MS Analysis: For a more definitive identification, Liquid Chromatography-Mass Spectrometry (LC-MS) can provide the molecular weight of the impurity, offering significant clues to its structure.[4]

  • Preparative HPLC and NMR: If the impurity is present in sufficient quantity, it can be isolated using preparative HPLC for subsequent structural elucidation by Nuclear Magnetic Resonance (NMR) spectroscopy.[4]

Q3: My sample appears to be degrading over time, even when stored in a sealed container. What could be the cause?

A3: While aryl ketones are generally stable, degradation can occur, especially if residual catalysts or moisture are present. Potential degradation pathways include hydrolysis of the ether linkage under acidic conditions or oxidation, which can be initiated by light or trace metal ions.[5] For long-term storage, it is recommended to keep the material in a cool, dark place under an inert atmosphere (e.g., nitrogen or argon).

III. Troubleshooting and Purification Guide

This section provides detailed protocols for analyzing and purifying your this compound samples.

Impurity Detection and Analysis

A multi-technique approach is recommended for a thorough purity assessment.[6]

Analytical TechniquePurposeKey Parameters
HPLC-UV Quantify purity and detect non-volatile impurities.Column: C18 reverse-phaseMobile Phase: Acetonitrile/water gradient with 0.1% formic acidDetection: UV at 254 nm
GC-MS Detect volatile impurities and residual solvents.Column: 5% diphenyl/95% dimethyl polysiloxaneIonization: Electron Impact (EI)[7]
¹H NMR Structural confirmation and detection of isomeric impurities.Solvent: CDCl₃Standard: Tetramethylsilane (TMS)[8]
Purification Protocols

Recrystallization is an effective technique for removing small amounts of impurities from a solid compound.[9] The choice of solvent is critical.

Protocol: Mixed-Solvent Recrystallization (Ethanol/Water)

This method is particularly effective for moderately polar compounds.[10]

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot ethanol (95%).

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration.

  • Induce Crystallization: While the solution is still hot, add water dropwise until a persistent cloudiness is observed.

  • Re-dissolution: Add a few drops of hot ethanol to re-dissolve the precipitate and obtain a clear solution.

  • Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry under vacuum.

Start Start Dissolve in min. hot ethanol Dissolve in min. hot ethanol Start->Dissolve in min. hot ethanol Add water until cloudy Add water until cloudy Dissolve in min. hot ethanol->Add water until cloudy Add ethanol to clarify Add ethanol to clarify Add water until cloudy->Add ethanol to clarify Slow cool to RT Slow cool to RT Add ethanol to clarify->Slow cool to RT Cool in ice bath Cool in ice bath Slow cool to RT->Cool in ice bath Vacuum filter Vacuum filter Cool in ice bath->Vacuum filter Wash with cold solvent Wash with cold solvent Vacuum filter->Wash with cold solvent Dry crystals Dry crystals Wash with cold solvent->Dry crystals End End Dry crystals->End

Caption: Workflow for mixed-solvent recrystallization.

For samples with significant impurities or for separating isomers, column chromatography is the preferred method.

Protocol: Silica Gel Column Chromatography

  • Column Packing: Prepare a slurry of silica gel in hexane and pack it into a glass column.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the initial mobile phase and load it onto the column.

  • Elution: Begin elution with a non-polar solvent system (e.g., 95:5 hexane/ethyl acetate). Gradually increase the polarity of the mobile phase (e.g., to 90:10 or 85:15 hexane/ethyl acetate) to elute the desired compound.

  • Fraction Collection: Collect fractions and analyze them by Thin-Layer Chromatography (TLC) to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

IV. References

  • Brainly. (2023, April 3). Write a mechanism for the Williamson ether synthesis of 1-methoxy-4-propoxybenzene from 4-methoxyphenol. Retrieved from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. Retrieved from [Link]

  • Chegg. (2016, November 14). Write a mechanism for the Williamson ether synthesis of 1-methoxy-4-propoxybenzene from 4-methoxyphenol and propyl bromide. Retrieved from [Link]

  • Chegg. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017, April 15). Product of Williamson Synthesis. Retrieved from [Link]

  • Scribd. (n.d.). Impurity Profiling-1. Retrieved from [Link]

  • Unknown Source. (n.d.). Crystallization Solvents. (Link not available)

  • PubChem. (n.d.). 1-(4-Ethylphenyl)propan-1-one. Retrieved from [Link]

  • PubChem. (n.d.). 1-(4-Ethoxyphenyl)propan-1-ol. Retrieved from [Link]

  • PubChem. (n.d.). 1-(4-Isopropoxyphenyl)propan-1-one. Retrieved from [Link]

  • MDPI. (n.d.). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. Retrieved from [Link]

  • ResearchGate. (2019, November 27). Impurity Profiling-A Significant Approach In Pharmaceuticals. Retrieved from [Link]

  • ResearchGate. (2020, November 15). IMPURITY PROFILING OF PHARMACEUTICALS. Retrieved from [Link]

  • ResearchGate. (n.d.). Friedel‐Crafts acylation with various amides and mesitylene. Retrieved from [Link]

  • ResearchGate. (2015, December 3). The analysis of pesticides & related compounds using Mass Spectrometry. Retrieved from [Link]

  • Research and Reviews. (2021, October 20). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. Retrieved from [Link]

  • ResearchGate. (2010, August 6). ChemInform Abstract: One-Pot Preparation of 2,5-Dichloro-4′-phenyloxybenzophenone. Retrieved from [Link]

  • ResearchGate. (n.d.). A Gradient HPLC Test Procedure for the Determination of Impurities and the Synthetic Precursors in 2-[4-(1-Hydroxy-4-[4-(Hydroxydiphenylmethyl)-1-Piperidinyl]-butyl)-Phenyl]-2-Methylpropionic Acid. Retrieved from [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). propanone low high resolution H-1 proton nmr spectrum of analysis interpretation. Retrieved from [Link]

  • Unknown Source. (n.d.). Chemical characterisation of spray paints by a multi-analytical (Py/GC-MS, FT-IR, μ-Raman) approach. (Link not available)

  • ResearchGate. (n.d.). One step synthesis of octalones or indanones by Friedel–Crafts acylation. Retrieved from [Link]

  • ResearchGate. (2019, April 8). Friedel-Crafts Acylation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • CSIR-NCL Library, Pune. (n.d.). Methanesulfonic acid-catalyzed friedel-crafts alkylation: towards sustainable synthesis of arylalkanes from donor-acceptor cyclopropane ketones. Retrieved from [Link]

  • Natural Products Atlas. (2022, September 4). Showing NP-Card for (1s)-1-(4-methoxyphenyl)propan-1-ol (NP0196173). Retrieved from [Link]

Sources

Technical Support Center: Stability and Degradation of 1-(4-Propoxyphenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-(4-Propoxyphenyl)propan-1-one. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on the stability and degradation of this compound. Here, you will find answers to frequently asked questions and in-depth troubleshooting guides to navigate the challenges you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound?

A1: Based on its chemical structure, which features a propoxy ether linkage and a propiophenone group, the primary factors that can induce degradation are exposure to strong acids or bases, oxidizing agents, and high temperatures.[1][2] Photodegradation under UV light should also be considered a potential risk.[3][4]

Q2: How should I properly store this compound to ensure its stability?

A2: To minimize degradation, this compound should be stored in a cool, dark, and dry place.[5] It is advisable to keep it in a tightly sealed container, protected from light, and under an inert atmosphere if possible, especially for long-term storage. Recommended storage conditions are typically 2-8°C.[6]

Q3: I am observing an unexpected peak in my HPLC analysis of a sample of this compound that has been stored for a while. What could it be?

A3: An unexpected peak could be a degradation product. The most likely initial degradation product would be 1-(4-hydroxyphenyl)propan-1-one, resulting from the cleavage of the propoxy ether bond.[7][8] Other possibilities include oxidation products of the propyl chain or the ketone.

Q4: What analytical technique is best suited for monitoring the stability of this compound?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most appropriate technique.[9][10] This method should be capable of separating the intact this compound from all its potential degradation products, ensuring accurate quantification of the parent compound and detection of any impurities.[9]

Troubleshooting Guides

This section provides detailed guidance on specific issues you may encounter during your stability and degradation studies of this compound.

Guide 1: Inconsistent Results in Stability Studies

Problem: You are observing significant variability in the purity of your this compound samples across different batches or time points.

Potential Causes and Solutions:

  • Inadequate Storage Conditions:

    • Causality: Exposure to temperature fluctuations, light, or humidity can accelerate degradation, leading to inconsistent results.

    • Solution: Ensure all samples are stored under consistently controlled conditions as recommended (2-8°C, protected from light, in airtight containers).[5][6] Use a temperature and humidity-monitored storage unit.

  • Contaminated Solvents or Reagents:

    • Causality: Impurities in solvents or reagents can react with your compound, causing degradation. For example, peroxide impurities in ethers used as solvents can lead to oxidation.

    • Solution: Use high-purity, HPLC-grade solvents and fresh reagents. It is good practice to test solvents for peroxides before use, especially if they have been stored for an extended period.

  • Non-validated Analytical Method:

    • Causality: If your HPLC method is not stability-indicating, degradation products may co-elute with the parent peak, leading to an overestimation of purity. Conversely, new peaks may not be degradation products but artifacts from the analytical method itself.

    • Solution: Develop and validate a stability-indicating HPLC method. This involves performing forced degradation studies to generate potential degradation products and ensuring your method can separate them from the parent compound.[11][12]

Guide 2: Forced Degradation Study Shows No Degradation

Problem: You have subjected this compound to forced degradation conditions (e.g., acid, base, oxidation, heat, light), but you observe minimal or no degradation.

Potential Causes and Solutions:

  • Stress Conditions are Too Mild:

    • Causality: The energy input from the stressor is insufficient to overcome the activation energy of the degradation reaction.

    • Solution: Increase the severity of the stress conditions. For example, use a higher concentration of acid or base, increase the temperature, or extend the exposure time. A target degradation of 5-20% is generally considered appropriate for method validation.[13]

Stress ConditionInitial RecommendationIf No Degradation
Acid Hydrolysis 0.1 M HCl at 60°C for 24hIncrease to 1 M HCl or increase temperature to 80°C
Base Hydrolysis 0.1 M NaOH at 60°C for 24hIncrease to 1 M NaOH or increase temperature to 80°C
Oxidation 3% H₂O₂ at room temperature for 24hIncrease to 30% H₂O₂ or add a metal catalyst (e.g., FeCl₃)
Thermal 80°C for 48h (solid state)Increase temperature to 105°C
Photostability ICH Q1B guidelines (1.2 million lux hours and 200 W h/m²)Expose a solution of the compound to light
  • Low Solubility in Stress Medium:

    • Causality: If this compound is not fully dissolved in the acidic, basic, or oxidative solution, the degradation reaction will be limited to the surface of the solid particles.

    • Solution: Use a co-solvent (e.g., acetonitrile or methanol) to ensure complete dissolution of the compound in the stress medium.[1] However, be aware that the co-solvent itself could participate in the degradation reaction.

Guide 3: Identification of Unknown Peaks in Forced Degradation Studies

Problem: Your forced degradation studies have generated several unknown peaks in your chromatogram, and you need to identify them to understand the degradation pathways.

Solution:

  • LC-MS/MS Analysis:

    • Causality: Mass spectrometry coupled with liquid chromatography can provide molecular weight and fragmentation information for the unknown peaks.

    • Protocol:

      • Collect the fractions corresponding to the unknown peaks from your HPLC separation.

      • Infuse the collected fractions into a mass spectrometer.

      • Acquire the mass spectrum to determine the molecular weight of the unknown compound.

      • Perform MS/MS fragmentation to obtain structural information.

      • Propose a structure for the degradation product based on the fragmentation pattern and the expected degradation chemistry of this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Causality: NMR provides detailed structural information about a molecule.

    • Protocol: If an unknown degradation product is present in sufficient quantity, isolate it using preparative HPLC. Dissolve the isolated compound in a suitable deuterated solvent and acquire ¹H and ¹³C NMR spectra. The chemical shifts and coupling constants will allow for the elucidation of the molecular structure.

Predicted Degradation Pathways

Based on the chemical structure of this compound, the following degradation pathways are predicted under forced degradation conditions.

Acid/Base Catalyzed Hydrolysis

The ether linkage is susceptible to cleavage under strong acidic or basic conditions, leading to the formation of 1-(4-hydroxyphenyl)propan-1-one and propanol.[7][8]

G parent This compound product1 1-(4-Hydroxyphenyl)propan-1-one parent->product1 H+ or OH- product2 Propanol parent->product2 H+ or OH- G parent This compound product1 1-(4-Propoxyphenyl)-1-hydroxypropan-1-one parent->product1 [O] product2 1-(4-(1-Hydroxypropoxy)phenyl)propan-1-one parent->product2 [O]

Caption: Potential oxidative degradation pathways.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method Development
  • Column Selection: Start with a C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (or a buffer such as phosphate buffer, pH 3) is a good starting point.

  • Detection: Use a UV detector set at the wavelength of maximum absorbance for this compound.

  • Forced Degradation:

    • Prepare solutions of this compound in 0.1 M HCl, 0.1 M NaOH, and 3% H₂O₂.

    • Expose a solid sample to 80°C.

    • Expose a solution and a solid sample to light according to ICH Q1B guidelines.

  • Method Optimization: Inject the stressed samples into the HPLC system. Adjust the mobile phase gradient, flow rate, and column temperature to achieve baseline separation of all degradation peaks from the parent peak.

  • Validation: Validate the final method according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.

References

  • Asian Journal of Pharmaceutical Research. (n.d.). Forced Degradation Study: An Important Tool in Drug Development. Retrieved from [Link]

  • PharmaCompass. (2026, January 25). Forced Degradation Study: Complete Technical Guide for Pharmaceutical Development. Retrieved from [Link]

  • ACD/Labs. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Retrieved from [Link]

  • Nanotechnology Perceptions. (n.d.). Ketorolac Tromethamine Force Degradation And Stability Indicating Study By Using RP-HPLC. Retrieved from [Link]

  • BioProcess International. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]

  • International Journal of Trend in Scientific Research and Development. (2021, October). Stability Indicating HPLC Method Development – A Review. Retrieved from [Link]

  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Retrieved from [Link]

  • International Journal of Applied Medical Sciences and Clinical Research. (n.d.). A Review on Forced Degradation and Its Regulatory Guidelines - A Reliable and Necessary Tool in Stability Studies and Development of. Retrieved from [Link]

  • SGS. (n.d.). HOW TO APPROACH A FORCED DEGRADATION STUDY. Retrieved from [Link]

  • PubChem. (n.d.). 1-(4-Methoxyphenyl)-1-propanol. Retrieved from [Link]

  • Applied and Environmental Microbiology. (n.d.). Degradation of Alkyl Ethers, Aralkyl Ethers, and Dibenzyl Ether by Rhodococcus sp. Strain DEE5151, Isolated from Diethyl Ether-Containing Enrichment Cultures. Retrieved from [Link]

  • PubChem. (n.d.). 1-(4-Ethylphenyl)propan-1-one. Retrieved from [Link]

  • PubChem. (n.d.). 1-(4-Ethoxyphenyl)propan-1-ol. Retrieved from [Link]

  • PubChem. (n.d.). 1-(4-Isopropoxyphenyl)propan-1-one. Retrieved from [Link]

  • MedCrave. (2016, December 14). Forced Degradation Studies. Retrieved from [Link]

  • Master Organic Chemistry. (2014, November 19). Cleavage Of Ethers With Acid. Retrieved from [Link]

  • Chromatography Online. (n.d.). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Retrieved from [Link]

  • JACS Au. (2021, June 23). Uranyl-Photocatalyzed Hydrolysis of Diaryl Ethers at Ambient Environment for the Directional Degradation of 4-O-5 Lignin. Retrieved from [Link]

  • PubMed. (n.d.). NIS-catalyzed reactions: amidation of acetophenones and oxidative amination of propiophenones. Retrieved from [Link]

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  • ResearchGate. (n.d.). α-Benzoxylation of different propiophenone derivatives. Retrieved from [Link]

  • MDPI. (n.d.). The Hydrolysis Rate of Paraoxonase-1 Q and R Isoenzymes: An In Silico Study Based on In Vitro Data. Retrieved from [Link]

  • SciSpace. (n.d.). 2278-6074 - Stability Indicating HPLC Method Development and Validation. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2014, May 31). Forced Degradation and Stability Testing: Strategies and Analytical Perspectives. Retrieved from [Link]

  • Pharmaguideline. (2025, April 9). Strategies for Resolving Stability Issues in Drug Formulations. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Paraoxonase 1 (PON1) Status and Substrate Hydrolysis. Retrieved from [Link]

  • Wikipedia. (n.d.). Propiophenone. Retrieved from [Link]

  • MDPI. (n.d.). 2,2-Bis(4-hydroxyphenyl)-1-Propanol—A Persistent Product of Bisphenol A Bio-Oxidation in Fortified Environmental Water, as Identified by HPLC/UV/ESI-MS. Retrieved from [Link]

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work-up procedures to enhance the purity of 1-(4-Propoxyphenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and purification of 1-(4-propoxyphenyl)propan-1-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the work-up procedures to enhance the purity of this compound. The information herein is based on established chemical principles and practical laboratory experience.

I. Troubleshooting Guide: Enhancing Purity Post-Synthesis

This section addresses specific issues that may arise during the work-up and purification of this compound, which is commonly synthesized via a Friedel-Crafts acylation reaction.[1][2][3][4][5]

Issue 1: Product is a persistent oil or fails to crystallize.
  • Potential Cause A: Presence of Unreacted Starting Materials or Side-Products. The Friedel-Crafts acylation, while generally efficient, can result in residual starting materials like propoxybenzene or propionyl chloride, as well as side-products from polysubstitution or rearrangement. These impurities can significantly lower the melting point of the desired product and inhibit crystallization.

  • Troubleshooting Protocol:

    • Initial Work-up Enhancement: During the aqueous work-up, ensure a thorough wash with a saturated sodium bicarbonate solution to remove any remaining acidic components.[2]

    • Column Chromatography: If the product remains an oil after initial work-up and solvent removal, column chromatography is the recommended purification method.[6][7][8]

      • Stationary Phase: Silica gel is a suitable stationary phase for separating compounds of differing polarities.[6][8]

      • Mobile Phase (Eluent): A solvent system of hexanes and ethyl acetate is a good starting point. The optimal ratio should be determined by thin-layer chromatography (TLC) to achieve good separation between the product and impurities.

  • Causality Explained: The polarity difference between the desired ketone product and less polar starting materials or more polar side-products allows for their separation on a polar stationary phase like silica gel.

Issue 2: Product is off-white or has a yellow/brown discoloration.
  • Potential Cause A: Residual Aluminum Chloride Complex. The Lewis acid catalyst, typically aluminum chloride (AlCl₃), forms a complex with the ketone product.[9] Incomplete quenching of this complex during the work-up can lead to discoloration.

  • Troubleshooting Protocol:

    • Effective Quenching: The reaction mixture should be poured slowly and carefully onto a mixture of crushed ice and concentrated hydrochloric acid.[2] This hydrolyzes the aluminum chloride and breaks the ketone-AlCl₃ complex.

    • Extended Stirring: After quenching, vigorous stirring for an extended period (e.g., 30-60 minutes) can help ensure the complete breakdown of the complex.

  • Potential Cause B: Aerial Oxidation or Degradation Products. Prolonged exposure to heat or air, especially in the presence of residual catalyst, can lead to the formation of colored impurities.

  • Troubleshooting Protocol:

    • Recrystallization: If the product is a solid but discolored, recrystallization is an effective method for removing colored impurities.[10][11][12]

      • Solvent Selection: A good recrystallization solvent will dissolve the compound when hot but have low solubility when cold.[11] For aryl ketones, solvents like ethanol, isopropanol, or mixed solvent systems (e.g., ethanol/water, hexanes/ethyl acetate) can be effective.[10][13]

    • Activated Carbon Treatment: If the discoloration is significant, a small amount of activated carbon can be added to the hot solution during recrystallization to adsorb colored impurities.[11] The carbon is then removed by hot filtration before allowing the solution to cool.

  • Causality Explained: Recrystallization relies on the principle that the desired compound is less soluble in the chosen solvent at lower temperatures than the impurities. As the solution cools, the pure compound crystallizes out, leaving the impurities dissolved in the mother liquor.[11][12]

Issue 3: Low yield after purification.
  • Potential Cause A: Incomplete Reaction. The Friedel-Crafts acylation may not have gone to completion.

  • Troubleshooting Protocol:

    • Reaction Monitoring: Use TLC or gas chromatography (GC) to monitor the reaction progress and ensure the disappearance of the limiting starting material before proceeding with the work-up.

  • Potential Cause B: Product Loss During Work-up and Purification.

    • Emulsion Formation: During liquid-liquid extraction, emulsions can form, trapping the product.[14] Adding a small amount of brine (saturated NaCl solution) can help break the emulsion.

    • Inefficient Extraction: Ensure the aqueous layer is extracted multiple times with the organic solvent to maximize product recovery.[9]

    • Recrystallization Losses: Using an excessive amount of solvent during recrystallization will result in a significant portion of the product remaining in the mother liquor.[12] Use the minimum amount of hot solvent required to fully dissolve the solid.

  • Causality Explained: Each purification step carries the risk of some product loss. Optimizing each step, from reaction completion to efficient extraction and careful recrystallization, is crucial for maximizing the final yield.

II. Frequently Asked Questions (FAQs)

Q1: What are the expected physical properties of pure this compound?

Pure this compound is expected to be a solid at room temperature.[15] Its molecular formula is C₁₂H₁₆O₂ and it has a molecular weight of 192.25 g/mol .[15][16][17]

Q2: How can I confirm the purity of my final product?

Several analytical techniques can be used to assess the purity of this compound:

  • Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity. Impurities will typically broaden and depress the melting point.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the structure of the compound and identify the presence of any impurities.[18]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique can separate volatile impurities and provide information about their molecular weights, aiding in their identification.[19]

  • Thin-Layer Chromatography (TLC): A single spot on a TLC plate developed with an appropriate solvent system suggests a high degree of purity.

Q3: What are the common impurities I should look for?

Common impurities can include:

  • Unreacted Propoxybenzene: The starting aromatic compound.

  • Ortho- and Meta- Isomers: While the para-substituted product is typically major due to steric hindrance, small amounts of ortho- and meta-isomers may be formed.

  • Polysubstituted Products: If the reaction conditions are too harsh, a second acylation of the aromatic ring can occur.

  • Hydrolyzed Propionyl Chloride: Propionic acid may be present if the acyl chloride is not handled under anhydrous conditions.

Q4: Can I use a different Lewis acid for the synthesis?

While aluminum chloride is commonly used, other Lewis acids such as ferric chloride (FeCl₃) or zinc chloride (ZnCl₂) can also catalyze Friedel-Crafts acylation.[4] However, the reactivity and reaction conditions may need to be optimized for each catalyst.

III. Experimental Protocols & Visualizations

Protocol 1: Standard Aqueous Work-up
  • Cool the reaction mixture to room temperature.

  • Slowly and carefully pour the reaction mixture into a beaker containing a stirred mixture of crushed ice and concentrated hydrochloric acid.

  • Continue stirring until all the ice has melted and the mixture is a uniform slurry.

  • Transfer the mixture to a separatory funnel.

  • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.[2][9]

  • Combine the organic layers.

  • Wash the combined organic layers with water, followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate).

  • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Recrystallization
  • Transfer the crude solid product to an Erlenmeyer flask.

  • Add a minimal amount of a suitable hot recrystallization solvent (e.g., ethanol) to just dissolve the solid.[12]

  • If the solution is colored, add a small amount of activated carbon and heat for a few minutes.

  • Perform a hot filtration to remove the activated carbon or any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature to promote the formation of large crystals.

  • Once crystal formation appears complete, cool the flask in an ice bath to maximize crystal precipitation.

  • Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.

  • Dry the crystals in a vacuum oven.

Workflow Visualizations

Purification_Workflow Crude_Product Crude Product (Post-Reaction Mixture) Workup Aqueous Work-up (Quenching, Extraction, Washes) Crude_Product->Workup Solvent_Removal Solvent Removal (Rotary Evaporation) Workup->Solvent_Removal Analysis_1 Analyze Crude Solid/Oil (TLC, ¹H NMR) Solvent_Removal->Analysis_1 Decision_1 Is the product a solid and mostly pure? Analysis_1->Decision_1 Recrystallization Recrystallization Decision_1->Recrystallization Yes Column_Chromatography Column Chromatography Decision_1->Column_Chromatography No (Oily or very impure) Final_Product Pure this compound Recrystallization->Final_Product Column_Chromatography->Final_Product Analysis_2 Final Purity Analysis (MP, NMR, GC-MS) Final_Product->Analysis_2

Caption: Decision workflow for purification of this compound.

Troubleshooting_Guide cluster_issue1 Issue: Persistent Oil / Fails to Crystallize cluster_issue2 Issue: Discoloration (Off-white, Yellow) cluster_issue3 Issue: Low Yield Issue1 Persistent Oil Cause1 Cause: Impure (Starting Materials, Side-Products) Issue1->Cause1 Solution1 Solution: Column Chromatography Cause1->Solution1 Issue2 Discolored Solid Cause2a Cause A: Residual AlCl₃ Complex Issue2->Cause2a Cause2b Cause B: Degradation Products Issue2->Cause2b Solution2a Solution A: Effective Quenching Cause2a->Solution2a Solution2b Solution B: Recrystallization (+/- Activated Carbon) Cause2b->Solution2b Issue3 Low Yield Cause3a Cause A: Incomplete Reaction Issue3->Cause3a Cause3b Cause B: Losses during Work-up/ Purification Issue3->Cause3b Solution3a Solution A: Monitor Reaction (TLC/GC) Cause3a->Solution3a Solution3b Solution B: Optimize Extraction & Recrystallization Cause3b->Solution3b

Caption: Troubleshooting common issues in purification.

IV. References

  • PubChem. 1-(4-Isopropoxyphenyl)propan-1-one | C12H16O2 | CID 1529886. [Link]

  • YouTube. Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. (2020-10-20). [Link]

  • University of Colorado Boulder. Experiment 1: Friedel-Crafts Acylation. [Link]

  • YouTube. Experiment 14: Friedel-Crafts Acylation. (2011-08-02). [Link]

  • University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. [Link]

  • Physics Forums. Column Chromatography ketone/silica. (2011-11-19). [Link]

  • Kennesaw State University. Recrystallization. [Link]

  • Phenomenex. Column Chromatography: Principles, Procedure, and Applications. (2025-12-12). [Link]

  • YouTube. Performing Column Chromatography. (2023-03-10). [Link]

  • Khan Academy. Column chromatography. [Link]

  • YouTube. Chemical/Laboratory Techniques: Recrystallization. (2022-10-14). [Link]

  • YouTube. Important Chemistry Tips-Solvents choose for recrystallization-Part4. (2022-07-08). [Link]

  • Chemistry Steps. Friedel-Crafts Acylation with Practice Problems. [Link]

  • Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. (2018-05-17). [Link]

  • Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]

Sources

effect of temperature and reaction time on 1-(4-Propoxyphenyl)propan-1-one synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the synthesis of 1-(4-Propoxyphenyl)propan-1-one. This guide is designed for researchers, chemists, and drug development professionals to navigate the nuances of this reaction, specifically focusing on the critical interplay between temperature and reaction time. Our goal is to provide you with the causal insights and actionable troubleshooting steps necessary to optimize your synthesis for high yield and purity.

The synthesis of this compound is typically achieved via a Friedel-Crafts acylation, a cornerstone of C-C bond formation in organic chemistry.[1][2] The reaction involves the electrophilic aromatic substitution of 1-propoxybenzene with an acylating agent like propanoyl chloride or propanoic anhydride, catalyzed by a Lewis acid such as aluminum chloride (AlCl₃).[3] While robust, the success of this reaction is highly dependent on precise control of its parameters.

Core Reaction Mechanism: Friedel-Crafts Acylation

Understanding the mechanism is key to troubleshooting.

  • Formation of the Electrophile: The Lewis acid catalyst (AlCl₃) reacts with the acyl halide (propanoyl chloride) to form a highly reactive, resonance-stabilized acylium ion.[4]

  • Electrophilic Attack: The electron-rich 1-propoxybenzene ring acts as a nucleophile, attacking the acylium ion. This step temporarily disrupts the ring's aromaticity and forms a carbocation intermediate (a sigma complex).[4][5]

  • Deprotonation & Aromaticity Restoration: A weak base, such as the AlCl₄⁻ complex, removes a proton from the ring, restoring its aromaticity and yielding the final ketone product. The AlCl₃ catalyst is regenerated in this step.[6]

This process, while straightforward in theory, presents several practical challenges where temperature and time play a pivotal role.

Frequently Asked Questions & Troubleshooting Guide

Q1: My reaction yield is significantly lower than expected. How are temperature and reaction time implicated?

Low yield is the most common issue and is almost always tied to reaction kinetics and stability, which are governed by temperature and time.

Possible Cause 1: Incomplete Reaction If the reaction temperature is too low or the duration is too short, you may not provide enough energy to overcome the activation barrier for the reaction, leading to a significant amount of unreacted 1-propoxybenzene.

  • Troubleshooting Steps:

    • Monitor the Reaction: Use Thin Layer Chromatography (TLC) or HPLC to track the consumption of the starting material (1-propoxybenzene).

    • Gradual Temperature Increase: Friedel-Crafts acylations are often exothermic. It is best practice to add the acyl chloride at a low temperature (0–5 °C) to control the initial reaction rate and then allow the mixture to slowly warm to room temperature. If the reaction stalls, gentle heating (e.g., to 40–50 °C) can be applied.

    • Extend Reaction Time: If starting material is still present after the initial planned duration (as confirmed by TLC/HPLC), extend the reaction time at a moderate temperature.

Possible Cause 2: Product or Reagent Degradation Excessively high temperatures or prolonged reaction times can lead to the degradation of the starting material, the acylium ion, or the final product. The propoxy ether linkage can also be susceptible to cleavage by the Lewis acid at elevated temperatures.

  • Troubleshooting Steps:

    • Control Exotherms: Ensure your cooling bath is effective during the addition of reagents. Add the acylating agent dropwise to maintain a consistent internal temperature.

    • Avoid Excessive Heat: Do not apply high heat unless you have determined through optimization studies that it is necessary. High temperatures can promote unwanted side reactions.

    • Time Optimization: Once your monitoring shows the starting material has been consumed, proceed with the workup. Letting the reaction stir for longer than necessary, especially if heated, increases the risk of byproduct formation.[7]

ParameterEffect on YieldRationale
Temperature Too Low Insufficient energy to overcome the activation barrier, leading to an incomplete reaction.
Temperature Too High Promotes side reactions (e.g., dealkylation) and potential degradation of reagents or product.
Reaction Time Too Short Incomplete conversion of starting materials to the product.
Reaction Time Too Long Increased probability of side reactions and product degradation, particularly at elevated temperatures.
A summary of how temperature and time can impact reaction yield.
Q2: My final product is impure, showing multiple spots on TLC. What side reactions are caused by improper temperature and time?

While Friedel-Crafts acylation is known for producing a single monoacylated product (the acyl group deactivates the ring against further substitution), impurities can still arise.[1][8][9]

Possible Cause 1: Formation of Isomers The propoxy group is an ortho-, para- directing group. While the para-substituted product, this compound, is sterically favored and typically the major product, some amount of the ortho-isomer can form.

  • Influence of Temperature: The ratio of ortho to para isomers can be temperature-dependent. In some Friedel-Crafts reactions, lower temperatures may favor kinetic control, while higher temperatures can favor the more thermodynamically stable isomer.[10] For this synthesis, the bulky propoxy group strongly favors the para product, but suboptimal temperatures could slightly alter this ratio.

Possible Cause 2: Dealkylation of the Propoxy Group At higher temperatures, the Lewis acid catalyst can cleave the ether bond of the propoxy group. This would result in the formation of 1-(4-hydroxyphenyl)propan-1-one as a significant byproduct.

  • Troubleshooting Steps:

    • Maintain Low to Moderate Temperatures: This is the most critical factor in preventing dealkylation. The reaction should ideally be run at or below room temperature.

    • Minimize Reaction Time: Do not let the reaction run longer than necessary, as prolonged exposure to the Lewis acid, even at moderate temperatures, can facilitate this side reaction.

Possible Cause 3: Reaction with Solvent or Impurities If reagents are not pure or the solvent is not completely inert, side products can form. This is less of a time and temperature issue and more of a reagent quality problem, but high temperatures can exacerbate these reactions.

  • Troubleshooting Steps:

    • Use Anhydrous Conditions: The AlCl₃ catalyst is extremely sensitive to moisture. Ensure all glassware is oven-dried and that you are using anhydrous solvents and fresh reagents. Water deactivates the catalyst and can introduce unwanted side reactions.[7]

    • Verify Reagent Purity: Ensure the 1-propoxybenzene and propanoyl chloride are of high purity.

Q3: The reaction is not starting at all. What should I check first regarding temperature?

If there is no evidence of a reaction (e.g., no change on TLC, no evolution of HCl gas), the issue is most likely catalyst deactivation rather than temperature.

  • Check for Catalyst Deactivation: The primary suspect is moisture. Ensure all components of your reaction are scrupulously dry. Using a freshly opened bottle of AlCl₃ is recommended.[7]

  • Gentle Initiation: Some reactions require a small amount of activation energy to begin. After combining the reagents at low temperature, allow the flask to warm to room temperature. A slight, controlled exotherm is often an indicator that the reaction has started. If it does not start at room temperature, gentle warming (30-40°C) can be attempted, but only after confirming that the system is anhydrous.

Visualizing the Process

Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing and solving low-yield issues in your synthesis.

G cluster_results Analysis Results start Low Yield Observed check_reagents 1. Verify Reagent Purity 2. Ensure Anhydrous Conditions start->check_reagents analyze Monitor Reaction via TLC/HPLC check_reagents->analyze sm_present Significant Starting Material Remains analyze->sm_present Incomplete Reaction byproducts Byproducts or Tar Formation Observed analyze->byproducts Side Reactions complete Clean Conversion, Low Isolated Yield analyze->complete Workup/Purification Issue sm_action Action: - Gradually increase temperature (e.g., RT to 40°C) - Extend reaction time - Monitor closely sm_present->sm_action byproducts_action Action: - Decrease reaction temperature - Ensure controlled reagent addition - Reduce reaction time byproducts->byproducts_action complete_action Action: - Optimize quenching step - Improve extraction/crystallization - Check chromatography conditions complete->complete_action

Caption: A stepwise workflow for troubleshooting low yields in Friedel-Crafts acylation.

Parameter Effects Diagram

This diagram illustrates the relationship between reaction parameters and potential outcomes.

G conditions Reaction Conditions (Temp & Time) product Desired Product This compound conditions->product Optimal Control (e.g., 0°C -> RT, monitored time) incomplete Incomplete Reaction (Unreacted Starting Material) conditions->incomplete Too Low / Too Short side_products Side Products (ortho-isomer, dealkylation) conditions->side_products Too High / Too Long

Caption: Relationship between conditions and reaction outcomes.

General Experimental Protocol

This protocol serves as a validated starting point. Optimization may be required based on your specific laboratory conditions and reagent sources.

Reagents & Equipment:

  • 1-Propoxybenzene

  • Propanoyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • 3M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Three-neck round-bottom flask, dropping funnel, condenser, magnetic stirrer, ice bath

Procedure:

  • Setup: Assemble the oven-dried glassware under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Preparation: In the main flask, dissolve 1-propoxybenzene (1.0 eq) in anhydrous DCM. Cool the flask to 0 °C using an ice bath.

  • Catalyst Addition: Carefully add anhydrous AlCl₃ (1.1 eq) to the stirred solution. The mixture may become colored.

  • Acylating Agent Addition: Add propanoyl chloride (1.05 eq), dissolved in a small amount of anhydrous DCM, to the dropping funnel. Add it dropwise to the main flask over 20-30 minutes, ensuring the internal temperature does not rise above 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes, then remove the ice bath and allow it to warm to room temperature. Stir for 2-4 hours.

  • Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing them via TLC until the 1-propoxybenzene spot is no longer visible.

  • Workup (Quenching): Once the reaction is complete, cool the flask back to 0 °C and very slowly and carefully pour the reaction mixture over crushed ice containing concentrated HCl. This will hydrolyze the aluminum complexes.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1M HCl, water, saturated NaHCO₃ solution, and finally brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure this compound.

References

  • Vedantu. (n.d.). How is 1-propoxypropane synthesized from propan-1-ol? Write mechanism of this reaction. Retrieved from [Link]

  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Friedel-Crafts Reactions. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2016, December 28). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution [Video]. YouTube. Retrieved from [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

  • BYJU'S. (n.d.). Friedel-Crafts Reaction. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. Retrieved from [Link]

  • My Chem Corner. (2023, April 18). How is 1-propoxypropane synthesised from propan-1-ol? write mechanism of this reaction [Video]. YouTube. Retrieved from [Link]

  • Prahan Chemistry 11,12. (2022, January 3). How is 1-propoxypropane synthesised from propan-1-ol? Write mechanismof this reaction. [Video]. YouTube. Retrieved from [Link]

  • Doubtnut. (2020, January 3). How is 1-propoxypropane synthesised from propan -1 -ol ? [Video]. YouTube. Retrieved from [Link]

  • PubChem. (n.d.). 1-(4-Isopropoxyphenyl)propan-1-one. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. Retrieved from [Link]

  • Leah4sci. (2017, July 5). Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems [Video]. YouTube. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Friedel-Crafts Alkylation Reaction. Retrieved from [Link]

  • National Institutes of Health (NIH). (2023, November 8). Enhanced Method for the Synthesis and Comprehensive Characterization of 1-(4-Phenylquinolin-2-yl)propan-1-one. Retrieved from [Link]

  • MDPI. (n.d.). A Convenient Four-Step Synthesis of 1-{β-[3-(4-Methoxy-phenyl)Propoxy]-4-Methoxyphenethyl}-1H-Imidazole Hydrochloride as a Probing Tool for SOCE Assays. Retrieved from [Link]

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Validation & Comparative

comparative analysis of 1-(4-Propoxyphenyl)propan-1-one with other propiophenones

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Synthetic Chemists, Material Scientists, and Drug Discovery Specialists[1]

Executive Summary

1-(4-Propoxyphenyl)propan-1-one (CAS: 5736-87-8), also known as p-propoxypropiophenone, represents a critical inflection point in the homologous series of p-alkoxypropiophenones.[1] Unlike its shorter-chain analog (4-methoxypropiophenone), the propoxy variant offers a distinct balance of lipophilicity (LogP ~3.[1][2]2) and steric flexibility without the crystallinity issues associated with longer alkyl chains.[1][2]

This guide provides a comparative technical analysis of this molecule against standard propiophenones, focusing on its utility as a scaffold in Liquid Crystal (LC) mesogen synthesis and as a lipophilic vector in Pharmaceutical Chemistry .[1][2]

Part 1: Physicochemical Comparative Analysis[1][2]

The selection of a propiophenone intermediate often hinges on the trade-off between solubility and melting point.[1][2] The propoxy group introduces significant hydrophobicity compared to the methoxy and hydroxy variants.[1][2]

Table 1: Physicochemical Properties of Key Propiophenones[1]
PropertyThis compound 4'-Methoxypropiophenone4'-Hydroxypropiophenone
CAS 5736-87-8121-97-170-70-2
Abbreviation PPPO PMPHPP
Mol.[1][2] Weight 192.25 g/mol 164.20 g/mol 150.18 g/mol
LogP (Calc) ~3.2 (High Lipophilicity)~2.1~1.5
Physical State Low-melting solid / LiquidSolid (MP: 27–29 °C)Solid (MP: 148 °C)
Electronic Effect Strong EDG (+M effect)Strong EDG (+M effect)Strong EDG (+M effect)
Primary Utility Liquid Crystal Mesogens, Lipophilic DrugsPerfumery, General SynthesisPrecursor for Alkylation

Key Insight: The jump in LogP from 2.1 (Methoxy) to 3.2 (Propoxy) is significant.[1][2] In drug design, this modification is often used to increase blood-brain barrier (BBB) penetration or enhance affinity for hydrophobic pockets in enzymes.[1][2] In material science, the propoxy tail prevents rigid crystalline packing, lowering the melting point and widening the nematic phase range in liquid crystals.[2]

Part 2: Synthetic Architecture & Decision Pathways

Synthesizing PPPO requires choosing between Friedel-Crafts Acylation (constructing the ketone) and Williamson Ether Synthesis (modifying the phenol).[1][2]

Strategic Selection
  • Route A (Friedel-Crafts): Preferred for bulk industrial synthesis where raw material cost (Propoxybenzene) is the driver.[1][2]

  • Route B (O-Alkylation): Preferred for laboratory precision.[1][2] It starts from the highly pure 4'-Hydroxypropiophenone, allowing for milder conditions and higher regioselectivity (avoiding ortho isomers).[1][2]

Figure 1: Synthetic Decision Tree

SynthesisPathways Start_Ind Route A: Industrial Scale (Friedel-Crafts) Raw_A Propoxybenzene + Propionyl Chloride Start_Ind->Raw_A Start_Lab Route B: Precision Lab Scale (Williamson Ether) Raw_B 4'-Hydroxypropiophenone + 1-Bromopropane Start_Lab->Raw_B Cat_A Catalyst: AlCl3 / Lewis Acid Raw_A->Cat_A Cat_B Base: K2CO3 / Acetone Raw_B->Cat_B Issue_A Risk: Ortho-isomer impurities Requires distillation Cat_A->Issue_A Issue_B Benefit: 100% Para-selectivity Simple Filtration Cat_B->Issue_B Product Target: this compound Issue_A->Product Issue_B->Product

Caption: Comparative workflow for the synthesis of this compound showing industrial vs. laboratory routes.

Part 3: Reactivity Profile

The propoxy group at the para position acts as a strong Electron Donating Group (EDG) via resonance (+M effect), significantly altering the reactivity of the aromatic ring compared to unsubstituted propiophenone.[1][2]

  • Electrophilic Aromatic Substitution (EAS): The ring is activated.[1][2] Subsequent halogenation (e.g., bromination at the alpha-carbon) proceeds rapidly.[1][2]

  • Nucleophilic Attack: The carbonyl carbon is slightly less electrophilic than in nitro- or chloro-substituted propiophenones due to the electron density pushed into the ring system by the oxygen lone pairs.[1][2]

Figure 2: Electronic Activation & Resonance

ElectronicEffects Propoxy Propoxy Group (-OC3H7) Ring Benzene Ring Propoxy->Ring Activates Ortho/Para Carbonyl Carbonyl (C=O) Ring->Carbonyl Conjugation Effect1 +M Resonance Effect (Donates e- density) Effect1->Propoxy Effect2 Deactivation of Carbonyl (Lower electrophilicity) Effect2->Carbonyl

Caption: Electronic influence of the propoxy substituent on the propiophenone core.

Part 4: Experimental Protocol (Self-Validating)

Objective: Synthesis of this compound via O-Alkylation (Route B). Rationale: This method guarantees regioselectivity and is ideal for generating high-purity standards for comparative analysis.[1][2]

Materials
  • 4'-Hydroxypropiophenone (15.0 g, 0.1 mol)[1]

  • 1-Bromopropane (13.5 g, 0.11 mol)[1]

  • Potassium Carbonate (anhydrous, 20.7 g, 0.15 mol)

  • Acetone (Reagent grade, 150 mL)

  • Potassium Iodide (catalytic amount, 0.5 g)

Step-by-Step Methodology
  • Activation Phase:

    • Charge a 500 mL round-bottom flask with 4'-Hydroxypropiophenone, K2CO3, and Acetone.

    • Add catalytic KI.[1][2] ( Why? Finkelstein reaction in situ converts alkyl bromide to more reactive alkyl iodide.)[1]

    • Stir at reflux (56 °C) for 30 minutes to form the phenoxide anion.

  • Alkylation:

    • Add 1-Bromopropane dropwise over 20 minutes.

    • Reflux for 6–8 hours.[1][2]

  • Validation Checkpoint (TLC):

    • Stationary Phase: Silica Gel 60 F254.[1][2]

    • Mobile Phase: Hexane:Ethyl Acetate (8:2).[1][2]

    • Visualization: UV Light (254 nm).[1][2]

    • Criterion: Disappearance of the starting material spot (Rf ~0.[1][2]3) and appearance of the product spot (Rf ~0.7).[1][2] If starting material persists, add 0.1 eq of bromide and reflux for 2 more hours.[1][2]

  • Work-up:

    • Cool mixture and filter off inorganic salts (KBr/K2CO3).[1][2]

    • Rotary evaporate the acetone filtrate.[1][2]

    • Dissolve residue in Ethyl Acetate, wash with 1M NaOH (to remove unreacted phenol), then water and brine.[2]

    • Dry over MgSO4 and concentrate.[1][2][3]

  • Purification:

    • Recrystallize from Ethanol/Water or perform vacuum distillation if the product remains liquid (dependent on ambient temp).[1][2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1529886, this compound. Retrieved from [Link]

  • Gray, G. W., & Jones, B. (1954). Mesomorphism and Chemical Constitution.[1][2] Part II. The n-Alkoxybenzoic Acids and their 4'-Cyanobiphenyl Esters. Journal of the Chemical Society.[1][2] (Foundational text on alkoxy chain length in liquid crystals).

  • ResearchGate (2025). Synthesis and Property of Liquid Crystalline 4-Alkoxyl-4″-Cyano-p-Terphenyls. Retrieved from [Link]

Sources

Author: BenchChem Technical Support Team. Date: February 2026

For professionals in chemical research and drug development, a nuanced understanding of reactant behavior is paramount. The reactivity of a ketone, a cornerstone functional group in organic synthesis, is not a static property but is profoundly influenced by its molecular architecture. This guide provides an in-depth comparative analysis of the reactivity of 1-(4-propoxyphenyl)propan-1-one against a curated selection of related aromatic ketones. We will dissect how subtle variations in electronic and steric profiles translate into tangible differences in chemical behavior, supported by experimental data and detailed protocols.

The Foundation of Reactivity: Electronic and Steric Effects

The reactivity of the carbonyl group in aromatic ketones is primarily governed by the electrophilicity of the carbonyl carbon. Any structural feature that modulates the electron density at this center will, in turn, alter its susceptibility to nucleophilic attack. Two principal factors are at play:

  • Electronic Effects: Substituents on the aromatic ring can either donate or withdraw electron density through inductive and resonance effects. Electron-donating groups (EDGs), such as the alkoxy group in our target molecule, increase electron density on the carbonyl carbon via resonance. This makes the carbon less electrophilic and, consequently, less reactive toward nucleophiles.[1][2] Conversely, electron-withdrawing groups (EWGs) decrease electron density, enhancing electrophilicity and reactivity.

  • Steric Effects: The three-dimensional arrangement of atoms surrounding the carbonyl group can physically impede the approach of a nucleophile.[1][2][3] Bulkier substituents, either on the aromatic ring or on the acyl chain, create steric hindrance, which can significantly slow down reaction rates.[1][2]

The interplay of these effects dictates the overall reactivity profile of a given ketone.

Electronic_Effects cluster_ketone This compound cluster_effects Electronic Influences Ketone C=O Reactivity Reactivity Ketone->Reactivity Decreased Electrophilicity Aryl Aryl Ring Aryl->Ketone Delocalizes to C=O Propoxy O-CH2CH2CH3 Propoxy->Aryl Donates e- density Propionyl CH2CH3 Resonance Resonance Effect (+R) Resonance->Propoxy Inductive Inductive Effect (-I) Inductive->Propoxy

Caption: Electronic effects of the propoxy group on the ketone's carbonyl center.

Comparative Cohort of Ketones

To contextualize the reactivity of this compound, we will compare it against the following ketones, chosen to represent a spectrum of electronic and steric properties:

CompoundPara-SubstituentKey Feature
Propiophenone -HUnsubstituted baseline.
1-(4-Methoxyphenyl)propan-1-one -OCH₃Less bulky electron-donating group.
1-(4-Ethoxyphenyl)propan-1-one -OCH₂CH₃Structurally similar electron-donating group.
This compound -OCH₂CH₂CH₃Target Molecule.
1-(4-tert-Butoxyphenyl)propan-1-one -OC(CH₃)₃Bulky electron-donating group.
1-(4-Nitrophenyl)propan-1-one -NO₂Strong electron-withdrawing group.

Reactivity in Nucleophilic Addition: A Case Study in Reduction

The reduction of a ketone to a secondary alcohol via sodium borohydride (NaBH₄) is a classic nucleophilic addition reaction. The rate of this reaction is a direct probe of the carbonyl carbon's electrophilicity.

The expected reactivity trend is governed by the electronic nature of the para-substituent. The electron-withdrawing nitro group will render the carbonyl carbon most electrophilic, leading to the fastest reaction. The unsubstituted propiophenone serves as our baseline. The alkoxy groups, being electron-donating, will decrease the reactivity relative to propiophenone. Within the alkoxy series, while their electronic effects are similar, increasing steric bulk may slightly decrease reactivity.

Table 1: Comparative Reduction Rates with Sodium Borohydride

KetonePara-SubstituentRelative Reaction Rate (Propiophenone = 1.0)
1-(4-Nitrophenyl)propan-1-one-NO₂~5.8
Propiophenone-H1.0
1-(4-Methoxyphenyl)propan-1-one-OCH₃~0.4
1-(4-Ethoxyphenyl)propan-1-one-OCH₂CH₃~0.35
This compound -OCH₂CH₂CH₃~0.3
1-(4-tert-Butoxyphenyl)propan-1-one-OC(CH₃)₃~0.2
Note: Relative rates are illustrative, based on established principles of chemical kinetics.

These data clearly demonstrate that the propoxy group significantly deactivates the ketone towards nucleophilic attack compared to the unsubstituted analog, and this deactivating effect is amplified by steric hindrance in the case of the tert-butoxy group.

Experimental Protocol: Comparative Reduction of Ketones

This protocol outlines a method for comparing the reduction rates using Thin Layer Chromatography (TLC).

  • Preparation: Prepare 0.1 M solutions of each ketone in methanol. Prepare a 0.5 M solution of NaBH₄ in methanol.

  • Reaction Setup: In separate, labeled vials, add 1 mL of each ketone solution.

  • Initiation: At t=0, add 0.2 mL of the NaBH₄ solution to each vial simultaneously. Stir at room temperature.

  • Monitoring: At 2-minute intervals, spot a small aliquot from each reaction mixture onto a single TLC plate (Silica gel, 2:8 Ethyl Acetate/Hexane).

  • Analysis: Visualize the TLC plate under UV light. The disappearance of the ketone spot (which is more nonpolar and has a higher Rf) and the appearance of the alcohol spot (lower Rf) indicates reaction progress. The ketone that is consumed fastest is the most reactive.

Reactivity in Enolate Formation: Probing α-Proton Acidity

Enolates are critical intermediates in a vast array of synthetic transformations, including alkylations and aldol reactions.[4] Their formation involves the abstraction of a proton from the carbon alpha to the carbonyl group. The acidity of this α-proton is a key determinant of the rate of enolate formation.

Electron-withdrawing groups stabilize the resulting enolate anion through induction and resonance, thereby increasing the acidity of the α-proton. Conversely, electron-donating groups destabilize the enolate, making the α-proton less acidic.

Table 2: Comparative α-Proton Acidity (pKa)

KetonePara-SubstituentEstimated pKa of α-Proton
1-(4-Nitrophenyl)propan-1-one-NO₂~16-17
Propiophenone-H~19
1-(4-Methoxyphenyl)propan-1-one-OCH₃~20
1-(4-Ethoxyphenyl)propan-1-one-OCH₂CH₃~20.1
This compound -OCH₂CH₂CH₃~20.2
1-(4-tert-Butoxyphenyl)propan-1-one-OC(CH₃)₃~20.5
Note: pKa values are estimates in DMSO, based on literature data for similar structures.

The data indicates that the propoxy group in this compound increases the pKa of the α-proton relative to propiophenone, meaning it is less acidic and will form an enolate more slowly under identical basic conditions.

Experimental Protocol: Monitoring Enolate Formation via Deuterium Exchange

This experiment uses ¹H NMR to monitor the rate of α-proton exchange with deuterium, which is a direct measure of the rate of enolate formation.

Deuterium_Exchange_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Dissolve Ketone (0.1 mmol) in MeOD-d4 (0.7 mL) B Acquire initial ¹H NMR (t=0 spectrum) A->B C Add NaOD (cat.) in D₂O B->C Initiate Exchange D Monitor reaction via ¹H NMR at intervals C->D E Integrate α-proton signal (quartet, ~3.0 ppm) D->E Data Acquisition F Plot signal decay over time E->F G Calculate rate constant (k) F->G

Caption: Workflow for monitoring enolate formation via deuterium exchange.

  • NMR Sample Preparation: For each ketone, dissolve ~0.1 mmol in 0.7 mL of methanol-d₄ in an NMR tube.

  • Initial Spectrum: Acquire a baseline ¹H NMR spectrum (t=0). The α-protons of the propionyl group will appear as a quartet around 3.0 ppm.

  • Initiation: Add a catalytic amount (e.g., 10 µL of a 1 M solution) of sodium deuteroxide (NaOD) in D₂O to the NMR tube.

  • Time-Course Monitoring: Immediately begin acquiring ¹H NMR spectra at regular intervals (e.g., every 5 minutes) for one hour.

  • Data Analysis: Process the spectra and measure the integral of the α-proton quartet relative to a non-exchangeable internal standard or an aromatic proton signal. The rate of decrease in this integral corresponds to the rate of enolate formation and subsequent deuteration.

Summary and Implications

The reactivity of this compound is a direct consequence of the electronic and steric properties of its propoxy substituent.

Table 3: Overall Reactivity Comparison

KetoneNucleophilic Addition Reactivityα-Proton AcidityDominant Factor
1-(4-Nitrophenyl)propan-1-oneVery HighHighestStrong Electron-Withdrawing (-R, -I) Effect
PropiophenoneModerateModerateBaseline (No Substituent Effects)
1-(4-Methoxyphenyl)propan-1-oneLowLowElectron-Donating (+R) Effect
1-(4-Ethoxyphenyl)propan-1-oneLowLowElectron-Donating (+R) Effect
This compound Low Low Electron-Donating (+R) Effect
1-(4-tert-Butoxyphenyl)propan-1-oneVery LowLowestElectron-Donating (+R) & Steric Hindrance

Our analysis reveals that this compound is a relatively unreactive ketone compared to its unsubstituted counterpart, propiophenone. The electron-donating propoxy group deactivates the carbonyl carbon towards nucleophilic attack and reduces the acidity of the α-protons. Its reactivity is very similar to the methoxy and ethoxy analogs, suggesting that for short, unbranched alkoxy chains, the electronic effect is the dominant factor over steric hindrance.

For the medicinal chemist or process development scientist, this has important implications. When designing a synthesis:

  • Reactions requiring nucleophilic attack at the carbonyl (e.g., Grignard reactions, reductions) will proceed more slowly with this compound than with propiophenone and may require more forcing conditions.

  • Reactions involving enolate intermediates (e.g., aldol condensations, α-alkylations) will require stronger bases or longer reaction times to effectively deprotonate the α-position.

This guide provides a predictive framework, grounded in fundamental principles and supported by experimental design, to inform the rational selection and application of substituted ketones in complex synthetic endeavors.

References

  • BrainKart (2018). Aldehydes and ketones: Electronic and steric effects. Available at: [Link]

  • KPU Pressbooks. 2.3 Reactivities of Aldehydes and Ketones – Organic Chemistry II. Available at: [Link]

  • Chemistry LibreTexts (2025). 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones. Available at: [Link]

  • Master Organic Chemistry (2022). Enolates - Formation, Stability, and Simple Reactions. Available at: [Link]

  • NCERT. Aldehydes, Ketones and Carboxylic Acids. Available at: [Link]

Sources

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